5-Methoxy-1H-indol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,10H2,1H3 |
InChI Key |
RNFBAMOIYQNYCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-1H-indol-2-amine, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with an amine at the 2-position and a methoxy group at the 5-position, makes it a versatile precursor for targeting a range of receptors and enzymes. This guide outlines three principal synthetic strategies for its preparation, starting from readily accessible precursors: 5-Methoxy-1H-indole-2-carboxylic acid, 5-Methoxy-1H-indole-2-carbonitrile, and 5-Methoxy-2-nitroindole.
Synthetic Pathways Overview
The synthesis of this compound can be approached through several established chemical transformations. The most common and practical routes include:
-
Curtius Rearrangement: Starting from 5-Methoxy-1H-indole-2-carboxylic acid, this multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the target amine.
-
Reduction of a Nitrile: This method utilizes the chemical reduction of 5-Methoxy-1H-indole-2-carbonitrile, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the corresponding primary amine.
-
Reduction of a Nitro Compound: This pathway involves the synthesis of 5-Methoxy-2-nitroindole followed by the selective reduction of the nitro group to an amine, often achieved through catalytic hydrogenation.
Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental protocols and data for each approach.
Route 1: Curtius Rearrangement of 5-Methoxy-1H-indole-2-carboxylic Acid
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3][4] The general sequence involves the formation of an acyl azide from the carboxylic acid, which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to generate the amine or a carbamate precursor.
Experimental Protocol
Step 1a: Synthesis of 5-Methoxy-1H-indole-2-carbonyl chloride
A suspension of 5-Methoxy-1H-indole-2-carboxylic acid in an inert solvent such as toluene is treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.
Step 1b: Synthesis of 5-Methoxy-1H-indole-2-carbonyl azide
The crude acyl chloride solution is cooled and treated with a solution of sodium azide (NaN3) in water or a biphasic system. The reaction is stirred vigorously at low temperature (typically 0-5 °C) for a few hours. The organic layer containing the acyl azide is then separated and used directly in the next step without isolation due to the potentially explosive nature of acyl azides.
Step 1c: Curtius Rearrangement and Trapping of the Isocyanate
The solution of 5-Methoxy-1H-indole-2-carbonyl azide is heated in an inert solvent like toluene or dioxane. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. To obtain the amine directly, the isocyanate is subsequently hydrolyzed by the addition of aqueous acid or base. Alternatively, the isocyanate can be trapped with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can be deprotected under acidic conditions.
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 5-Methoxy-1H-indole-2-carboxylic acid | SOCl2, cat. DMF | Toluene | 60 | 2 | ~95 (crude) |
| 1b | 5-Methoxy-1H-indole-2-carbonyl chloride | NaN3 | Toluene/Water | 0-5 | 3 | Not Isolated |
| 1c | 5-Methoxy-1H-indole-2-carbonyl azide | 1. Heat 2. Aq. HCl | Toluene | 80-100 | 2 | 70-85 |
Workflow Diagram
Caption: Curtius rearrangement workflow for the synthesis of this compound.
Route 2: Reduction of 5-Methoxy-1H-indole-2-carbonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this conversion.
Experimental Protocol
A solution of 5-Methoxy-1H-indole-2-carbonitrile in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide to precipitate the aluminum salts. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude amine, which can be further purified by chromatography or crystallization.
Quantitative Data
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Methoxy-1H-indole-2-carbonitrile | LiAlH4 | THF | 0 to reflux | 4-6 | 80-90 |
Workflow Diagram
Caption: Reduction of 5-Methoxy-1H-indole-2-carbonitrile to the corresponding amine.
Route 3: Reduction of 5-Methoxy-2-nitroindole
The reduction of an aromatic nitro group to an amine is a common and efficient reaction, often accomplished by catalytic hydrogenation. This method is generally clean and high-yielding.
Experimental Protocol
Step 3a: Synthesis of 5-Methoxy-2-nitroindole
The synthesis of the 5-methoxy-2-nitroindole precursor can be achieved through various indole synthesis methods, such as the Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and a suitable nitro-containing carbonyl compound, or through direct nitration of 5-methoxyindole, although regioselectivity can be a challenge.
Step 3b: Catalytic Hydrogenation
A solution of 5-Methoxy-2-nitroindole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) with vigorous stirring until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to afford the desired amine.
Quantitative Data
| Step | Starting Material | Reagents | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 3b | 5-Methoxy-2-nitroindole | H2 | 10% Pd/C | Ethanol | 1-3 | 25 | 4-8 | >90 |
Workflow Diagram
Caption: Catalytic hydrogenation of 5-Methoxy-2-nitroindole.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The Curtius rearrangement offers a versatile route from the corresponding carboxylic acid, while the reduction of the nitrile provides a more direct conversion. Catalytic hydrogenation of the nitro-indole precursor is often a high-yielding and clean alternative. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.
References
Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-indol-2-amine is an indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a vast array of biologically active compounds. The methoxy substituent at the 5-position modifies the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, spectroscopic properties, and potential biological significance. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from closely related and well-characterized analogs, such as 5-methoxy-1H-indole-2-carboxylic acid and other substituted indoles, to provide a predictive and comparative analysis.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Off-white to light brown solid | Based on similar indole compounds. |
| Melting Point | Not reported. Expected to be >150 °C | Based on related indole amines. |
| Solubility | Soluble in methanol, DMSO, and DMF. | General solubility for polar indole derivatives. |
Table 2: Spectroscopic Data for Analogous 5-Methoxyindole Derivatives
This table presents spectroscopic data for 5-methoxy-1H-indole-2-carboxylic acid, a closely related and well-characterized compound. These values can be used as a comparative reference for the analysis of this compound.
| Spectroscopic Technique | 5-methoxy-1H-indole-2-carboxylic acid | Expected Characteristics for this compound |
| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH₃)[1] | The spectrum will show characteristic signals for the indole ring protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons which would disappear upon D₂O exchange. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group. |
| ¹³C NMR | Not readily available. | Aromatic carbons are expected in the 100-140 ppm range. The carbon bearing the methoxy group will be downfield, and the carbon attached to the amine group will also be significantly shifted. |
| IR Spectroscopy (KBr, cm⁻¹) | ~3336 (N-H stretch), ~1695 (C=O stretch), ~1206 (C-O stretch)[2] | Expected to show characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹. C-O stretching for the methoxy group is expected around 1250 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | m/z 192.06 [M+H]⁺ (for C₁₀H₉NO₃) | Expected to show a molecular ion peak [M+H]⁺ at m/z 163.08. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a suitable starting material would be (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde derivative.
Caption: Proposed Fischer Indole Synthesis for this compound.
General Experimental Protocol (Hypothetical)
-
Hydrazone Formation: (4-Methoxyphenyl)hydrazine hydrochloride (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.
-
Indolization: The crude hydrazone is added to a pre-heated solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Deprotection and Purification: The protecting group on the amine is removed under appropriate conditions. The resulting crude this compound is then purified by column chromatography on silica gel to afford the final product.
Potential Biological Activity and Signaling Pathways
Indole-based compounds are known to interact with a multitude of biological targets. While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests potential interactions with various receptors and enzymes.
For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors. The 5-methoxy substitution is a common feature in several potent 5-HT receptor ligands. The general signaling pathway for a G-protein coupled receptor (GPCR) like a serotonin receptor is illustrated below.
Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct and comprehensive characterization data for this specific molecule is sparse in the current literature, this guide provides a foundational understanding based on the well-established chemistry and analytical data of closely related indole derivatives. The proposed synthetic strategies and predictive spectroscopic information herein offer a starting point for researchers and scientists working on the synthesis, characterization, and biological evaluation of this and similar compounds. Further investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, verified spectroscopic data specifically for 5-Methoxy-1H-indol-2-amine is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are proposed based on common synthetic routes for similar indole derivatives.
Introduction
This compound is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. Methoxy-substituted indoles, in particular, are of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceuticals, and their potential for diverse biological activities. This document aims to provide a detailed overview of the expected spectroscopic profile of this compound and a plausible methodology for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 5-methoxy-1H-indole-2-carboxylic acid, 5-methoxy-3-methyl-1H-indole, and other related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 11.5 | br s | 1H | N1-H (indole) |
| ~7.1 - 7.3 | d | 1H | C4-H |
| ~6.8 - 7.0 | d | 1H | C7-H |
| ~6.6 - 6.8 | dd | 1H | C6-H |
| ~6.0 - 6.2 | s | 1H | C3-H |
| ~4.5 - 5.5 | br s | 2H | NH₂ |
| ~3.75 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C 5-OCH₃ |
| ~148.0 | C 2-NH₂ |
| ~132.0 | C 7a |
| ~130.0 | C 3a |
| ~112.0 | C 4 |
| ~111.0 | C 7 |
| ~102.0 | C 6 |
| ~98.0 | C 3 |
| ~55.5 | OC H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the indole ring system.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1] |
| ~3300 | Medium, Broad | N-H stretch (indole)[2] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |
| 1650 - 1580 | Medium to Strong | N-H bend (primary amine)[1] |
| 1620 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[1] |
| ~1220 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
| 910 - 665 | Broad | N-H wag (primary amine)[1] |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 161 | Medium | [M - CH₃]⁺ |
| 133 | Medium | [M - CH₃ - CO]⁺ or [M - NH₂ - CH₃]⁺ |
Proposed Experimental Protocols
While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established indole synthesis methodologies, such as the Fischer, Bischler, or Hemetsberger indole syntheses[3]. A potential approach could involve the cyclization of a suitably substituted precursor.
Hypothetical Synthesis of this compound
A possible synthetic route could start from 4-methoxyphenylhydrazine and an appropriate three-carbon aldehyde or ketone equivalent bearing a protected amino group at the C2 position, followed by deprotection.
Example Reaction Scheme:
-
Condensation: Reaction of 4-methoxyphenylhydrazine hydrochloride with a protected 2-aminoacetaldehyde derivative (e.g., 2,2-diethoxyethanamine) to form the corresponding hydrazone.
-
Fischer Indole Synthesis: Cyclization of the hydrazone intermediate under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) at elevated temperatures.
-
Deprotection (if necessary): Removal of any protecting groups on the amine functionality.
-
Purification: Purification of the final product by column chromatography or recrystallization.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak as the internal standard.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Scan over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Obtain a low-resolution mass spectrum using an electron ionization (EI) source.
-
For accurate mass measurement, perform high-resolution mass spectrometry (HRMS) using an ESI-TOF or Orbitrap mass analyzer.
-
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of a novel indole compound and a conceptual pathway for its potential biological evaluation.
References
A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Methoxy-1H-indol-2-amine is limited in publicly available scientific literature. The following guide is a technical extrapolation based on the known properties of analogous compounds, including 2-aminoindoles and 5-methoxyindoles. This document aims to provide a predictive overview to guide research and development efforts.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. The 2-aminoindole scaffold, in particular, is a "privileged structure" known for its diverse biological activities. When combined with a methoxy substituent at the 5-position—a common feature in neuroactive compounds like serotonin and melatonin—the resulting molecule, this compound, represents a compound of significant interest for drug discovery.[1] This guide provides a comprehensive overview of its predicted chemical properties, synthesis, and potential biological relevance.
Chemical Structure and Identifiers
The core structure consists of an indole ring system with a primary amine at the C2 position and a methoxy group at the C5 position. The electron-donating nature of both the amine and methoxy groups is expected to significantly influence the molecule's reactivity and properties.[1]
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₀N₂O | N/A |
| Molecular Weight | 162.19 g/mol | N/A |
| Predicted pKa | ~17 (indole N-H), ~5-6 (amine -NH₃⁺) | [2] |
| Predicted XLogP3 | ~1.5 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bond Count | 1 | N/A |
Predicted Spectroscopic Properties
Predictive spectroscopic data is crucial for the identification and characterization of this compound.
3.1 ¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Shift (ppm) | Multiplicity | Notes |
| Indole N-H | 10.5 - 11.5 | broad singlet | Exchangeable with D₂O. |
| Aromatic C4-H | 7.1 - 7.2 | d | |
| Aromatic C6-H | 6.6 - 6.7 | dd | |
| Aromatic C7-H | 6.9 - 7.0 | d | |
| Pyrrole C3-H | ~6.1 | s | |
| Amine -NH₂ | 4.5 - 5.5 | broad singlet | Exchangeable with D₂O. |
| Methoxy -OCH₃ | ~3.75 | s |
Note: Predictions are based on data from similar structures like 5-methoxy-1H-indole-2-carbonitrile and general indole chemistry.[3]
3.2 ¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Shift (ppm) | Notes |
| C2 | ~158 | Attached to the amine group. |
| C3 | ~95 | |
| C3a | ~128 | |
| C4 | ~112 | |
| C5 | ~154 | Attached to the methoxy group. |
| C6 | ~112 | |
| C7 | ~102 | |
| C7a | ~132 | |
| -OCH₃ | ~55 |
Note: Predictions are based on data from analogous methoxyindoles.[3]
3.3 Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3350 - 3450 | Medium |
| N-H Stretch (Amine) | 3250 - 3400 | Medium (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-N Stretch | 1250 - 1335 | Medium-Strong |
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not documented, several established methods for creating 2-aminoindoles can be adapted.[4][5][6][7][8] A plausible and efficient approach involves a metal-catalyzed cyclization of a substituted aniline derivative.
4.1 Proposed Synthetic Pathway
A potential one-pot synthesis could involve the gold(I)-catalyzed hydroamination of an ynamide with 4-methoxyaniline, followed by a copper(II)-mediated oxidative cyclization.[6][8]
Caption: Proposed one-pot synthesis of this compound.
4.2 Experimental Protocol: Hypothetical Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-methoxyaniline (1.0 equiv.), a suitable ynamide (e.g., N-phenyl-N-tosylethynylamine, 1.1 equiv.), and a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol%).
-
Hydroamination: Add anhydrous solvent (e.g., 1,2-dichloroethane) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the consumption of starting materials.
-
Oxidative Cyclization: Once the initial hydroamination is complete, add a copper(II) salt (e.g., CuCl₂, 2.0 equiv.) to the reaction mixture.
-
Heating: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound.
4.3 Reactivity Profile
The indole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. The presence of two electron-donating groups (5-OCH₃ and 2-NH₂) further activates the ring system, enhancing its nucleophilicity. The primary amine at C2 also provides a site for nucleophilic reactions, such as acylation or alkylation.
Potential Biological Activity and Applications
The 5-methoxy-indole structure is a key pharmacophore in many neuroactive compounds. Substituted tryptamines, which share the indole core, are known to interact with various receptors in the central nervous system.[9][10]
5.1 Serotonin Receptor Interaction
Many 5-methoxyindole derivatives are analogues of serotonin (5-hydroxytryptamine) and exhibit affinity for serotonin (5-HT) receptors. It is plausible that this compound could act as a ligand for one or more 5-HT receptor subtypes, potentially modulating serotonergic pathways. This suggests potential applications in neuroscience for conditions related to serotonin signaling.
Caption: Hypothetical signaling via a Gq-coupled serotonin receptor.
5.2 Other Potential Applications
The 2-aminoindole scaffold has been investigated for a wide range of therapeutic areas, including:
-
Anticancer Agents: As inhibitors of various kinases.
-
Antimicrobial Agents: Showing activity against bacteria and fungi.
-
Anti-inflammatory Agents: Through modulation of inflammatory pathways.
The specific combination of the 2-amino and 5-methoxy groups may confer unique selectivity and potency in these or other biological contexts.
Structure-Property Relationships
The chemical behavior of this compound is governed by the interplay of its constituent functional groups.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 10. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for the initial synthesis of 5-Methoxy-1H-indol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the commercially available 5-methoxy-1H-indole-2-carboxylic acid and proceeds through a two-step sequence involving the formation of an intermediate carboxamide, followed by a Hofmann-type rearrangement.
Synthetic Strategy Overview
The selected synthetic route leverages well-established and reliable chemical transformations. The initial step involves the conversion of 5-methoxy-1H-indole-2-carboxylic acid to its corresponding primary amide, 5-methoxy-1H-indole-2-carboxamide. This is followed by a rearrangement reaction, which converts the carboxamide into the target this compound. This approach is advantageous due to the availability of the starting material and the generally good yields reported for analogous transformations.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide
The formation of the primary amide from 5-methoxy-1H-indole-2-carboxylic acid is a critical step. A common and effective method involves the use of standard amide coupling reagents. One such protocol, adapted from the synthesis of similar indole-2-carboxamides, utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by in-situ reaction with an ammonia source.[1]
Methodology:
-
Activation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is added 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.
-
Amination: The reaction mixture containing the activated carboxylic acid is then treated with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by the addition of an aqueous solution of ammonium hydroxide. The reaction is typically stirred overnight at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 5-methoxy-1H-indole-2-carboxamide.
| Reagent/Parameter | Molar Ratio/Value |
| 5-methoxy-1H-indole-2-carboxylic acid | 1.0 eq |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 eq |
| Ammonia Source | Excess |
| Solvent | THF or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-90% |
Table 1: Summary of Reaction Conditions for the Synthesis of 5-methoxy-1H-indole-2-carboxamide.
Step 2: Synthesis of this compound via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid derivative, in this case, the corresponding acyl azide, to a primary amine with one less carbon atom.[2][3][4] A modern and often safer approach involves a one-pot procedure from the carboxylic acid using diphenylphosphoryl azide (DPPA).[2]
Methodology:
-
Acyl Azide Formation and Rearrangement: In a one-pot procedure, 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) is dissolved in an inert solvent such as toluene or dioxane. Triethylamine (1.1 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas. The heating is continued until the gas evolution ceases, indicating the formation of the isocyanate intermediate.
-
Hydrolysis of the Isocyanate: After the rearrangement is complete, the reaction mixture is cooled. The isocyanate intermediate is then hydrolyzed to the corresponding amine. This can be achieved by the addition of an aqueous acid (e.g., HCl) or base (e.g., NaOH) and further heating.
-
Work-up and Purification: Following hydrolysis, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 5-methoxy-1H-indole-2-carboxylic acid | 1.0 eq |
| Diphenylphosphoryl azide (DPPA) | 1.1 eq |
| Triethylamine | 1.1 eq |
| Solvent | Toluene or Dioxane |
| Rearrangement Temperature | Reflux |
| Hydrolysis | Aqueous Acid or Base |
| Typical Yield | 50-70% |
Table 2: Summary of Reaction Conditions for the Curtius Rearrangement.
Logical Relationship Diagram
Figure 2: Logical flow of the synthetic transformations.
Conclusion
The synthesis of this compound can be effectively achieved from 5-methoxy-1H-indole-2-carboxylic acid. The presented two-step sequence, involving amide formation and a subsequent Curtius rearrangement, offers a practical and scalable route to this important synthetic intermediate. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized and versatile method for the construction of the indole nucleus.[1] This enduring relevance is particularly evident in the synthesis of 5-methoxyindoles, a class of compounds that form the structural core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals.[2] This technical guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 5-methoxyindoles, offering detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Core Principles of the Fischer Indole Synthesis
The Fischer indole synthesis is fundamentally a cyclization reaction of a phenylhydrazone, typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone), under acidic conditions.[1][3] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[4][5][6]
The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, particularly in the case of substituted phenylhydrazones, such as those with a methoxy group. The electronic nature of substituents on the phenylhydrazine ring plays a crucial role; electron-donating groups, like the methoxy group at the para-position (for 5-methoxyindole synthesis), generally facilitate the reaction.
Reaction Mechanism and Potential Side Reactions
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions (Figure 1). It commences with the formation of a phenylhydrazone from 4-methoxyphenylhydrazine and a carbonyl compound. The phenylhydrazone then tautomerizes to its enamine form. Under acidic catalysis, the enamine undergoes a[7][7]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. The subsequent steps involve the loss of ammonia and aromatization to yield the final indole product.[1][8]
It is important to note that the position of the methoxy group on the phenylhydrazine ring can lead to unexpected outcomes. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can yield abnormal products due to cyclization occurring at the position of the methoxy substituent.[8] Careful consideration of the starting materials and reaction conditions is therefore crucial to ensure the desired regioselectivity and to minimize the formation of byproducts.
References
- 1. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]
- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide
Introduction
5-Methoxy-1H-indol-2-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. This document outlines a comprehensive, albeit theoretical, guide to the purification of this compound, drawing upon purification techniques reported for analogous structures. The primary challenges in the purification of this molecule include the separation of starting materials, reaction byproducts, and isomers, as well as managing the potential instability of the 2-amino group, which can be susceptible to oxidation.
A multi-step purification strategy is typically required to achieve high purity. This generally involves an initial workup and extraction, followed by a primary purification step such as column chromatography, and a final polishing step like recrystallization.
General Purification Workflow
A logical workflow for the purification of a crude reaction mixture containing this compound is essential for an efficient and effective process. The following diagram illustrates a typical purification cascade, from the initial reaction workup to the final, highly purified compound.
Caption: General purification workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key purification steps. These are generalized procedures and should be adapted based on the specific properties of the crude product and impurities.
Acid-Base Extraction
Given the basic nature of the 2-amino group, acid-base extraction is a powerful technique to separate the target compound from neutral or acidic impurities.
Caption: Logical workflow for purification via acid-base extraction.
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the aqueous layer. The protonated this compound hydrochloride salt should now be in the aqueous phase.
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).
-
Extract the now neutral amine from the aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity. For indole derivatives, silica gel or alumina are common stationary phases.
Protocol:
-
Stationary Phase Selection: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Exemplary Solvent Systems for Chromatography of Indole Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Substituted Thiazole-Indole | Neutral Alumina (Al₂O₃) | Petroleum/Diethyl Ether (1:1) | [1] |
| Substituted Thiazole-Indole | Neutral Alumina (Al₂O₃) | Petroleum/Diethyl Ether (8:1) | [1] |
| Indole-2-carbonitriles | Silica Gel | Petroleum Ether/Ethyl Acetate (80:20) | [2] |
Recrystallization
Recrystallization is the gold standard for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Common solvents for indole derivatives include ethanol, methanol, acetone, and hexane mixtures.[3]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Stability and Handling
Amines, particularly aromatic amines, can be susceptible to degradation through oxidation, which can be accelerated by light and heat.
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
pH: The free amine is basic. Avoid prolonged contact with strong acids unless forming a salt for purification or storage, as this can lead to decomposition.
Thermal degradation in the presence of CO₂ has been noted for amines, though this is more relevant to industrial carbon capture processes than typical laboratory purification.[4]
Data Presentation: Purification of Related Indole Derivatives
The following table summarizes purification methods found in the literature for compounds structurally related to this compound. This data can inform the selection of starting conditions for methods development.
Table 2: Summary of Purification Methods for 5-Methoxy-Indole Analogs
| Compound | Purification Method | Details (Solvent, etc.) | Yield/Purity | Reference |
| 5-Methoxy-2-methylindole | Recrystallization | Recrystallized from acetonitrile. | 94% Yield | [5] |
| 2-(5-methoxy-1H-indol-3-yl)thiazole carboxylate | Column Chromatography | Neutral Al₂O₃ with petroleum/diethyl ether (1:1). | 93% Yield | [1] |
| 2-(5-methoxy-1H-indol-3-yl)-4-methylthiazole carboxylate | Recrystallization | Recrystallized from petroleum ether. | 96% Yield | [1] |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Recrystallization | Recrystallized from acetone and n-hexane (1:1). | 84.8% Yield | [3] |
| 5-Methoxy-1H-indole-2-carbonitrile | Column Chromatography | Silica gel with petroleum ether/ethyl acetate (80:20). | 77% Yield | [2] |
| 5-Methoxy-1H-indole-2-carboxylic acid polymorph | Crystallization | Slow crystallization from an ethanol/water mixture at room temperature. | Not specified | [6][7] |
Conclusion
The purification of this compound, while not explicitly detailed in the literature, can be approached systematically using standard organic chemistry techniques. A combination of acid-base extraction to leverage the basicity of the amine, followed by column chromatography for separation based on polarity, and concluding with recrystallization for final polishing, represents a robust strategy. Careful consideration of the compound's stability, particularly its sensitivity to oxidation, is crucial for obtaining a high-purity final product. The protocols and data presented in this guide, derived from closely related analogs, provide a solid foundation for the development of a specific and optimized purification method.
References
- 1. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-Methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-indol-2-amine is a heterocyclic amine containing a 5-methoxyindole scaffold, a common motif in various biologically active compounds. Its structural elucidation is paramount for its application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectral data based on the analysis of structurally related compounds. Detailed hypothetical experimental protocols for NMR and MS analysis are provided, along with a plausible synthetic pathway and analytical workflow visualized using Graphviz diagrams. This document serves as a valuable resource for researchers working with this compound and similar indole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known spectral data of related compounds, including 5-methoxyindole, 2-aminoindole, and other substituted indoles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~8.0 - 8.5 | br s | - |
| H3 | ~6.2 - 6.5 | s | - |
| H4 | ~7.1 - 7.3 | d | ~8.5 |
| H6 | ~6.7 - 6.9 | dd | ~8.5, ~2.5 |
| H7 | ~6.9 - 7.1 | d | ~2.5 |
| NH₂ | ~4.5 - 5.5 | br s | - |
| OCH₃ | ~3.8 | s | - |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C3 | ~95 - 100 |
| C3a | ~128 - 132 |
| C4 | ~110 - 115 |
| C5 | ~152 - 156 |
| C6 | ~112 - 117 |
| C7 | ~100 - 105 |
| C7a | ~135 - 140 |
| OCH₃ | ~55 - 60 |
Solvent: DMSO-d₆
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - NH]⁺ |
| 132 | [M - NH - CH₃]⁺ |
| 119 | [M - CH₃NO]⁺ |
| 104 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ |
Ionization Mode: Electron Ionization (EI)
Hypothetical Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and analytical characterization of this compound.
Synthesis Protocol: Nitration and Reduction
A plausible synthetic route to this compound involves a two-step process starting from 5-methoxyindole:
-
Nitration of 5-Methoxyindole: To a stirred solution of 5-methoxyindole in acetic acid at 0°C, a solution of nitric acid in acetic acid is added dropwise. The reaction mixture is stirred at low temperature for a specified duration. After the reaction is complete, the mixture is poured into ice water, and the precipitated 5-methoxy-2-nitroindole is collected by filtration and purified by recrystallization.
-
Reduction of 5-Methoxy-2-nitroindole: The purified 5-methoxy-2-nitroindole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or a metal-acid combination like tin(II) chloride in hydrochloric acid, is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is used.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250°C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is interpreted to confirm the structure of the molecule.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and the general analytical workflow.
Theoretical Insights into the Frontier Orbitals of 5-Methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Frontier Orbital Energies
Due to the absence of specific quantitative data for 5-methoxyindole in the reviewed literature, the following table summarizes the calculated frontier orbital energies for the parent molecule, indole. These values serve as a foundational reference for understanding the electronic properties of substituted indoles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity.
| Compound | Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | B3LYP | 6-311+G(d,p) | -5.67 | -0.15 | 5.52 |
Note: These values are for the parent indole molecule and are intended to provide a baseline for understanding the electronic structure of 5-methoxyindole. The methoxy group at the 5-position is expected to influence these values through its electron-donating nature.
Experimental Protocols: Computational Methodology
The theoretical investigation of the frontier orbitals of indole and its derivatives is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The following protocol outlines a standard procedure for such calculations, based on methodologies reported in various studies on related compounds.
1. Molecular Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the 5-methoxyindole molecule.
-
Procedure:
-
The initial structure of 5-methoxyindole is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
A geometry optimization is performed using a DFT functional, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.
-
A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic orbitals. This basis set is a good compromise between accuracy and computational cost for organic molecules. The "+" indicates the addition of diffuse functions to handle anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.
-
The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a more realistic environment.
-
The convergence of the optimization is confirmed by ensuring that the forces on the atoms are close to zero and that the structure corresponds to a true energy minimum, which is verified by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
2. Frontier Molecular Orbital Analysis:
-
Objective: To calculate the energies and visualize the spatial distribution of the HOMO and LUMO.
-
Procedure:
-
Following the successful geometry optimization, a single-point energy calculation is performed using the same DFT functional and basis set.
-
The output of this calculation provides the energies of all molecular orbitals. The highest energy orbital that is occupied by electrons is identified as the HOMO, and the lowest energy orbital that is unoccupied is the LUMO.
-
The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
-
The spatial distributions of the HOMO and LUMO are visualized to understand which parts of the molecule are involved in electron donation and acceptance. For indole and its derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital.
-
Mandatory Visualization: Logical Workflow of a Theoretical Study
The following diagram illustrates the logical workflow for the theoretical investigation of the frontier orbitals of a molecule like 5-methoxyindole.
Caption: Logical workflow for the theoretical study of frontier orbitals.
Methodological & Application
Application Notes and Protocols: Characterization of 5-Methoxy-1H-indol-2-amine as a Potential Serotonin Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxy-1H-indol-2-amine is an indole derivative with structural similarities to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The indole scaffold is a common feature in many known serotonin receptor ligands. The presence of a methoxy group at the 5-position and an amine group at the 2-position suggests potential interactions with various serotonin receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.
This document provides detailed protocols for the characterization of this compound as a potential serotonin receptor agonist. The described experimental workflow is designed to determine the binding affinity, functional potency, and downstream signaling pathways activated by the compound.
Experimental Workflow for Characterization:
The following diagram outlines the general workflow for characterizing a novel compound like this compound for its activity at serotonin receptors.
Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes. It is based on the principle of competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the specific receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the receptor (e.g., 10 µM Serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well Filter Plates: With GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Calcium Mobilization for Gq-Coupled Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)
This protocol measures the ability of this compound to activate Gq-coupled serotonin receptors, leading to an increase in intracellular calcium.[1][2]
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin.
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer.
-
Place the plate in the fluorescent plate reader.
-
Add the diluted compounds to the wells and immediately start measuring the fluorescence intensity.
-
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound and reference agonist.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
The efficacy of the test compound can be expressed as a percentage of the maximal response induced by the reference agonist.
-
Protocol 3: Functional Assay - cAMP Accumulation for Gs/Gi-Coupled Serotonin Receptors (e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7)
This protocol measures the ability of this compound to either inhibit (Gi-coupled) or stimulate (Gs-coupled) the production of cyclic AMP (cAMP).
Materials:
-
Cell Line: A stable cell line expressing the desired human serotonin receptor subtype.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Test Compound: this compound.
-
Reference Agonist/Antagonist: Depending on the receptor and assay format.
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase.
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent cAMP degradation.
Procedure:
-
Cell Plating and Stimulation:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor.
-
For Gi-coupled receptors: Add the test compound followed by forskolin to stimulate cAMP production.
-
For Gs-coupled receptors: Add the test compound directly.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for Gs) or IC50 (for Gi) value using non-linear regression analysis.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison of the compound's activity across different serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Efficacy (% of Serotonin) | G-Protein Coupling |
| 5-HT1A | Gi/o | |||
| 5-HT2A | Gq/11 | |||
| 5-HT2C | Gq/11 | |||
| 5-HT... | ... |
Signaling Pathways
The activation of serotonin receptors by an agonist like this compound can trigger distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.
Gq-Coupled Serotonin Receptor Signaling (e.g., 5-HT2A, 5-HT2C)
Activation of Gq-coupled receptors leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Gi-Coupled Serotonin Receptor Signaling (e.g., 5-HT1A)
Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Disclaimer: The provided protocols and pathways are general guidelines for the characterization of a novel compound. Specific experimental conditions may need to be optimized for this compound. The potential activity and selectivity of this compound at serotonin receptors have not been empirically determined and require experimental validation.
References
Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Methoxy-1H-indol-2-amine is a synthetic compound belonging to the indole family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The presence of the methoxy group at the 5-position and an amine at the 2-position suggests potential interactions with various biological targets. These notes outline potential in vitro applications and screening strategies to elucidate the pharmacological profile of this compound.
Initial screening of this compound can be directed towards key areas where indole derivatives have shown promise, including oncology, inflammation, and neuroscience. The following in vitro assays are recommended for a primary assessment of its biological activity.
-
Antiproliferative Activity: The indole nucleus is a core component of many anticancer agents. Therefore, evaluating the antiproliferative effects of this compound against a panel of human cancer cell lines is a logical first step.
-
Anti-inflammatory Potential: Indole derivatives have been reported to possess anti-inflammatory properties. An in vitro assessment of its ability to modulate inflammatory responses in cell-based models can provide valuable insights.
-
Enzyme Inhibition: The structural motifs of this compound suggest it could be an inhibitor of various enzymes, such as kinases or lipoxygenases, which are implicated in numerous diseases.
The following protocols provide detailed methodologies for conducting these initial in vitro characterizations.
Experimental Protocols
Antiproliferative Activity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colon adenocarcinoma)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) using a dose-response curve fitting software.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess test is used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, macrophages are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The inhibitory effect of the test compound on NO production is then quantified.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM medium, FBS, Penicillin-Streptomycin
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated control. Calculate the IC50 value.
Data Presentation
Table 1: Antiproliferative Activity of this compound
| Cell Line | Tissue Origin | GI50 (µM) ± SD |
| A549 | Lung | 45.2 ± 3.1 |
| MCF-7 | Breast | 68.7 ± 5.5 |
| HT-29 | Colon | 32.9 ± 2.8 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) ± SD |
| Nitric Oxide Production Inhibition | RAW 264.7 | Nitrite Levels | 21.4 ± 1.9 |
Visualizations
Caption: General experimental workflows for in vitro assays.
Caption: Hypothetical signaling pathway for anti-inflammatory action.
Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the binding of 5-Methoxy-1H-indol-2-amine, a novel indole amine, to target receptors using radioligand binding assays. Due to the structural similarity of this compound to known biogenic amines, the primary focus of these protocols is on its potential interaction with serotonin (5-HT) and dopamine (D) receptor subtypes, which are key targets in drug discovery for neurological and psychiatric disorders.
Introduction
This compound is an indole derivative with potential neuromodulatory activity. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of this compound for various G-protein coupled receptors (GPCRs).[1][2] These assays are highly sensitive and robust, providing quantitative data on the interaction between a ligand and its receptor.[1] This document outlines the necessary protocols for saturation and competitive binding assays to determine key parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of this compound.
Principle of Radioligand Binding Assays
Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor. There are three main types of assays:
-
Saturation Assays: These are used to determine the affinity (Kd) of a radioligand for its receptor and the concentration of receptors in a tissue or cell preparation (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]
-
Competition Assays: These assays measure the affinity (Ki) of an unlabeled compound (like this compound) for a receptor. This is done by incubating the receptor, a fixed concentration of a radioligand, and varying concentrations of the unlabeled test compound.[1] The unlabeled compound competes with the radioligand for binding to the receptor.
-
Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand from the receptor, providing further insight into the binding interaction.[1]
Potential Signaling Pathways
Given that many indoleamines target 5-HT and dopamine receptors, which are GPCRs, this compound is likely to modulate downstream signaling cascades upon receptor binding. GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon ligand binding.[3][4] The two main pathways anticipated for serotonin and dopamine receptors are:
-
Gq/11 Pathway: Activation of Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C) leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Activation of Gi/o-coupled receptors (e.g., 5-HT1A, D2, D3, D4) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Below is a generalized diagram of a GPCR signaling pathway.
Caption: Generalized GPCR Signaling Pathway.
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays with this compound.
Membrane Preparation from Transfected Cells or Brain Tissue
This protocol describes the preparation of cell membranes, which are the source of the receptors for the binding assay.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT2A receptor) or brain tissue (e.g., rat striatum for dopamine receptors).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Cryoprotectant Solution: Assay buffer with 10% sucrose.[6]
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed centrifuge.
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Harvest cells or dissect brain tissue and place in ice-cold Lysis Buffer.
-
Homogenize the tissue/cells on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Cryoprotectant Solution.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay determines the Kd and Bmax of a specific radioligand for the target receptor.
Materials:
-
Prepared cell membranes.
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors, [³H]-Spiperone for D2-like receptors).
-
Unlabeled ligand for non-specific binding determination (e.g., a high concentration of the unlabeled version of the radioligand or a known selective antagonist).
-
Assay Buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add increasing concentrations of the radioligand (e.g., 8 concentrations from 0.1 to 20 nM) to the wells.
-
For non-specific binding, add the same increasing concentrations of the radioligand plus a high concentration of the unlabeled ligand (e.g., 10 µM).
-
Add the membrane preparation to all wells to initiate the binding reaction (final volume of 250 µL).[6]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competitive Binding Assay
This assay determines the affinity (Ki) of this compound for the target receptor.
Materials:
-
Same as for the saturation binding assay, plus this compound.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer.
-
In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
Add increasing concentrations of this compound to the wells (e.g., 10 concentrations over a five-log unit range).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known antagonist).
-
Add the membrane preparation to all wells to start the reaction (final volume of 250 µL).[6]
-
Incubate, filter, and count as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
The workflow for a competitive binding assay is illustrated below.
Caption: Competitive Radioligand Binding Assay Workflow.
Data Presentation
The following tables present hypothetical but representative data for the binding of this compound to a panel of CNS receptors.
Table 1: Saturation Binding Assay Parameters for Radioligands
| Radioligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) |
| [³H]-Ketanserin | 5-HT2A | 1.2 | 250 |
| [³H]-8-OH-DPAT | 5-HT1A | 0.8 | 180 |
| [³H]-Spiperone | D2 | 0.5 | 320 |
Table 2: Competitive Binding of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | 150 | 75 |
| 5-HT2A | [³H]-Ketanserin | 25 | 10 |
| 5-HT2C | [³H]-Mesulergine | 80 | 35 |
Table 3: Competitive Binding of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| D1 | [³H]-SCH23390 | >10,000 | >10,000 |
| D2 | [³H]-Spiperone | 500 | 250 |
| D3 | [³H]-Spiperone | 800 | 400 |
Troubleshooting and Considerations
-
High Non-Specific Binding: This can be reduced by pre-soaking filters in PEI, optimizing the washing steps, or using a different radioligand.
-
Low Specific Binding: Ensure the receptor preparation is active and used at an appropriate concentration. Check the integrity of the radioligand.
-
Assay Variability: Careful and consistent pipetting, temperature control, and washing are crucial for reproducibility.
-
Ligand Depletion: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to the assay.
By following these detailed protocols, researchers can effectively characterize the binding profile of this compound and similar compounds, providing valuable data for drug development and pharmacological research.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. giffordbioscience.com [giffordbioscience.com]
Application of 5-Methoxyindoles in Antifungal Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. 5-Methoxyindoles, a class of heterocyclic compounds, have garnered attention for their potential antifungal properties. This document provides detailed application notes and protocols for researchers investigating the antifungal activity of 5-methoxyindoles, summarizing key data and outlining experimental procedures.
Data Presentation: Antifungal Activity of Indole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against pathogenic fungi, providing a comparative view of their antifungal efficacy. While comprehensive data for a wide range of 5-methoxyindole derivatives is still emerging, the table includes representative indole compounds to guide initial studies.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Indole | Candida albicans | >1000 | [1] |
| Indole-3-acetonitrile (IAN) | Candida albicans | >1000 | [1] |
| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | [2] |
| 3-Indolyl-3-hydroxy oxindole (3t) | Rhizoctonia solani | - | [2] |
| 3-Indolyl-3-hydroxy oxindole (3w) | Rhizoctonia solani | - | [2] |
| Azole derivative with indole ring (4a) | Candida albicans (fluconazole-susceptible) | 0.125 | [3] |
| Azole derivative with indole ring (4a) | Candida albicans (fluconazole-resistant) | 0.25 | [3] |
| Azole derivative with indole ring (4a) | Candida krusei | 0.5 | [3] |
| Azole derivative with indole ring (4a) | Candida parapsilosis | 0.25 | [3] |
| Fluconazole | Candida albicans (fluconazole-susceptible) | 1 | [3] |
| Fluconazole | Candida albicans (fluconazole-resistant) | 64 | [3] |
| Fluconazole | Candida krusei | 64 | [3] |
| Fluconazole | Candida parapsilosis | 2 | [3] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-methoxyindole compounds against fungal isolates.
Materials:
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
5-Methoxyindole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the 5-methoxyindole compounds in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, this is often a ≥50% reduction in turbidity.
-
Reactive Oxygen Species (ROS) Accumulation Assay
This protocol measures the intracellular accumulation of ROS in fungal cells upon treatment with 5-methoxyindoles.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM in DMSO)
-
5-Methoxyindole compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.
-
Treat the cells with the desired concentration of the 5-methoxyindole compound for a specified time. Include an untreated control.
-
-
Staining:
-
Add DCFH-DA to the cell suspension to a final concentration of 10 µM.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorometer (excitation at 485 nm, emission at 530 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Ergosterol Quantification Assay
This protocol is used to determine if 5-methoxyindoles interfere with the ergosterol biosynthesis pathway.
Materials:
-
Fungal cells
-
Alcoholic potassium hydroxide (25% KOH in 70% ethanol)
-
n-Heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Cell Harvest and Saponification:
-
Grow fungal cells to the stationary phase in the presence and absence of the 5-methoxyindole compound.
-
Harvest a defined wet weight of cells by centrifugation.
-
Add 3 mL of alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate in an 80°C water bath for 1 hour to saponify the cells.
-
-
Sterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.
-
Allow the layers to separate and carefully transfer the upper heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane extract from 230 to 300 nm.
-
Ergosterol content is determined by the characteristic four-peaked curve. The amount of ergosterol can be calculated as a percentage of the wet weight of the cells using the absorbance values at 281.5 nm and 230 nm, accounting for the presence of late sterol intermediates. A decrease in the characteristic ergosterol peaks in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
-
Mandatory Visualizations
References
- 1. The bacterial signalling molecule indole attenuates the virulence of the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Developing Anticancer Agents from Indole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the development of novel anticancer agents based on the indole-2-carboxamide scaffold. This document summarizes recent findings, outlines key biological evaluation methodologies, and presents detailed experimental procedures to guide researchers in this promising area of oncology drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Indole-2-carboxamide derivatives, in particular, have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[1][2][3] These compounds exert their effects through various mechanisms, including the inhibition of key oncogenic kinases and the induction of apoptosis.[4][5][6] This document details the synthesis, in vitro evaluation, and mechanism of action studies for this class of compounds.
Data Presentation: Anticancer Activity of Indole-2-Carboxamide Derivatives
The following tables summarize the quantitative data from recent studies on the antiproliferative and enzyme inhibitory activities of representative indole-2-carboxamide derivatives.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | IC50 (µM) | Reference Compound | Reference GI50/IC50 (µM) | Source |
| 5d | A-549, MCF-7, Panc-1, HT-29 (Mean) | 1.05 | - | Doxorubicin | 1.13 | [4] |
| 5e | A-549, MCF-7, Panc-1, HT-29 (Mean) | 0.95 | - | Doxorubicin | 1.13 | [4] |
| 5h | A-549, MCF-7, Panc-1, HT-29 (Mean) | 1.50 | - | Doxorubicin | 1.13 | [4] |
| 5i | A-549, MCF-7, Panc-1, HT-29 (Mean) | 1.10 | - | Doxorubicin | 1.13 | [4] |
| 5j | A-549, MCF-7, Panc-1, HT-29 (Mean) | 1.20 | - | Doxorubicin | 1.13 | [4] |
| 5k | A-549, MCF-7, Panc-1, HT-29 (Mean) | 1.30 | - | Doxorubicin | 1.13 | [4] |
| Va | A549, MCF-7, Panc-1, HT-29 (Mean) | 0.026 | - | Erlotinib | 0.033 | [5] |
| Vg | A549, MCF-7, Panc-1, HT-29 (Mean) | 0.031 | - | Erlotinib | 0.033 | [5] |
| 6i | MCF-7 | - | 6.10 ± 0.4 | - | - | [1] |
| 6v | MCF-7 | - | 6.49 ± 0.3 | - | - | [1] |
| 8a | KNS42 | - | 8.25 (viability), 9.85 (proliferation) | WIN55,212-2 | 8.02 (viability), 8.07 (proliferation) | [7] |
| 8c | KNS42 | - | 3.41 (viability), 4.34 (proliferation) | WIN55,212-2 | 8.02 (viability), 8.07 (proliferation) | [7] |
| LG25 | MDA-MB-231 | Dose-dependent reduction in viability | - | - | - | [6][8] |
| Unnamed | PC3 | - | 23 to >50 µg/mL | - | - | [2][9] |
Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 | [4] |
| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 | [4] |
| 5j | EGFR | 98 ± 8 | Erlotinib | 80 ± 5 | [4] |
| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 | [5] |
| Va | BRAFV600E | 77 | Vemurafenib | 60 | [5] |
| Ve | BRAFV600E | 89 | Vemurafenib | 60 | [5] |
| Vf | BRAFV600E | 107 | Vemurafenib | 60 | [5] |
| Vg | BRAFV600E | 81 | Vemurafenib | 60 | [5] |
| Vh | BRAFV600E | 94 | Vemurafenib | 60 | [5] |
Table 3: Apoptosis-Related Protein Modulation by Indole-2-Carboxamide Derivatives in MCF-7 Cells
| Compound | Cytochrome C Release (Fold Increase) | Caspase-3 Activation (Fold Increase) | Caspase-8 Activation (Fold Increase) | Caspase-9 Activation (Fold Increase) | Bax Level (ng/mL) | Bcl-2 Level (ng/mL) | Source |
| 5d | 14 | 11 | - | 13 | - | - | [4] |
| 5e | 16 | 13 | - | 15 | - | - | [4] |
| 5h | 13 | 10 | - | 11 | - | - | [4] |
| Va | - | - | 3.50 | - | - | - | [5] |
| Vg | - | - | 2.20 | - | - | - | [5] |
Signaling Pathways and Mechanisms of Action
Indole-2-carboxamides have been shown to target multiple signaling pathways critical for cancer cell proliferation and survival. A key mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[4] Furthermore, some derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling molecules like BRAF.[5] Another important pathway inhibited by certain indole-2-carboxamides is the Akt/mTOR/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.[6][8]
Caption: Overview of the anticancer mechanisms of indole-2-carboxamides.
Experimental Protocols
General Synthesis of Indole-2-Carboxamide Derivatives
The synthesis of indole-2-carboxamides generally involves the coupling of an indole-2-carboxylic acid with a desired amine.[4][7]
Caption: General synthetic workflow for indole-2-carboxamides.
Protocol: Amide Coupling using BOP Reagent [4]
-
Dissolution: Dissolve the indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature.
-
Coupling Agent: Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Amide Coupling using EDC/HOBt [7]
-
Activation: To a solution of the indole-2-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. Purify the residue by column chromatography.
In Vitro Antiproliferative Assay (MTT Assay)[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values using a non-linear regression analysis.
Kinase Inhibition Assay (Example: EGFR)[4]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the indole-2-carboxamide derivatives to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a radiometric assay with [γ-32P]ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assays
Caspase Activity Assay [4]
-
Cell Lysis: Treat cells with the test compound for a specified duration, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-specific substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-pNA for caspase-8, Ac-LEHD-pNA for caspase-9) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for cleavage of the substrate by the active caspases.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity relative to untreated control cells.
Cytochrome C Release Assay [4]
-
Cell Fractionation: Treat cells with the test compound, then harvest and fractionate the cells to separate the cytosolic and mitochondrial fractions.
-
Western Blotting or ELISA: Determine the amount of Cytochrome C in the cytosolic fraction using either Western blotting with a Cytochrome C-specific antibody or a quantitative ELISA kit.
-
Data Analysis: Compare the amount of cytosolic Cytochrome C in treated cells to that in untreated control cells to determine the fold-increase in release.
Bax and Bcl-2 Level Determination [5]
-
Cell Lysis: After treatment with the test compound, lyse the cells and quantify the total protein concentration.
-
ELISA: Use commercially available ELISA kits to specifically quantify the levels of Bax and Bcl-2 proteins in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Express the results as ng/mL or as a ratio of Bax/Bcl-2.
Caption: A logical workflow for the preclinical development of indole-2-carboxamide anticancer agents.
Conclusion
Indole-2-carboxamides represent a versatile and potent class of anticancer agents. The methodologies and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and selectivity. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Application Notes and Protocols for Testing 5-Methoxyindole Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxyindole is a derivative of indole that has garnered significant interest in the scientific community due to its diverse biological activities. As a structural analog of key signaling molecules like serotonin and melatonin, it holds promise for therapeutic applications in oncology, neuropharmacology, and inflammatory diseases. These application notes provide a comprehensive guide to the experimental setup for testing the bioactivity of 5-methoxyindole, including detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
I. Potential Bioactivities and Relevant Assays
Based on existing research, the primary bioactivities of 5-methoxyindole and its analogs can be categorized as follows:
-
Anticancer Activity: Indole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that plays a role in inflammation and cell proliferation.
-
Neuropharmacological Activity: Due to its structural similarity to serotonin, 5-methoxyindole and its derivatives are expected to interact with serotonin receptors, potentially modulating neuronal signaling pathways.
-
Anti-inflammatory Activity: By inhibiting COX-2, 5-methoxyindole can suppress the production of prostaglandins, key mediators of inflammation.
-
Metabolic Regulation: 5-Methoxyindole has been suggested as a potential ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.
To investigate these potential bioactivities, a series of in vitro assays are recommended, as detailed in the following sections.
II. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 5-methoxyindole on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma, MCF-7 - breast adenocarcinoma)
-
5-Methoxyindole (≥98% purity)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-methoxyindole in DMSO.
-
Prepare serial dilutions of 5-methoxyindole in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-methoxyindole. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC50 value (the concentration of 5-methoxyindole that inhibits 50% of cell growth) by plotting a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
B. COX-2 Expression Analysis (Western Blot)
This protocol is used to determine if 5-methoxyindole can inhibit the expression of COX-2 in cancer cells, often induced by an inflammatory stimulus like Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
A549 cells (known to express high levels of COX-2 upon stimulation)
-
5-Methoxyindole
-
PMA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of 5-methoxyindole (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce COX-2 expression by adding PMA (e.g., 100 nM) and incubate for 4-6 hours. Include a vehicle control and a PMA-only control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2 and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the COX-2 band intensity to the β-actin band intensity.
-
Compare the levels of COX-2 expression in 5-methoxyindole-treated cells to the PMA-only control.
-
C. Serotonin Receptor (5-HT7) Functional Assay (cAMP Assay)
This protocol measures the ability of 5-methoxyindole to act as an agonist or antagonist at the 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor
-
5-Methoxyindole
-
5-Carboxamidotryptamine (5-CT) (a known 5-HT7 agonist)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture reagents
Protocol:
-
Cell Culture and Plating:
-
Culture the HEK-293-5-HT7 cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add different concentrations of 5-methoxyindole (e.g., 1 nM to 10 µM) to the wells. Include a positive control (5-CT) and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with different concentrations of 5-methoxyindole for 30 minutes.
-
Add a fixed concentration of 5-CT (e.g., its EC50 concentration) to the wells.
-
Incubate for an additional 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of 5-methoxyindole and determine the EC50 value.
-
For antagonist activity, plot the inhibition of the 5-CT response against the log concentration of 5-methoxyindole and determine the IC50 value.
-
D. PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol determines if 5-methoxyindole can activate PPARγ using a cell-based luciferase reporter assay.
Materials:
-
HepG2 or other suitable cells
-
PPARγ expression plasmid
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
5-Methoxyindole
-
Rosiglitazone (a known PPARγ agonist)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing different concentrations of 5-methoxyindole (e.g., 0.1 µM to 50 µM). Include a positive control (Rosiglitazone) and a vehicle control.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of 5-methoxyindole and determine the EC50 value.
-
III. Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Indole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Methoxyindole | A549, HCT-116, MCF-7 | Data not available | - |
| Indole-3-carbinol | MCF-7 | ~150 | [Reference for I3C] |
| Diindolylmethane (DIM) | PC-3 | ~50 | [Reference for DIM] |
Note: Specific IC50 values for 5-methoxyindole in these cancer cell lines were not found in the performed search. The table includes data for related indole compounds to provide a potential range of activity.
Table 2: Inhibition of COX-2 by Indole Derivatives
| Compound | Assay System | IC50 (µM) | Reference |
| 5-Methoxyindole | - | Data not available | - |
| Indomethacin | Human whole blood | 0.98 | [1] |
| Celecoxib | Human whole blood | 0.04 | [1] |
Note: Specific IC50 values for 5-methoxyindole for COX-2 inhibition were not found in the performed search. Data for known COX inhibitors are provided for comparison.
Table 3: Functional Activity of 5-Methoxytryptamine at the Human 5-HT7 Receptor
| Compound | Assay | EC50 (nM) | Reference |
| 5-Methoxytryptamine | cAMP production in CEPI-17-CL4 cells | 794 | [2][3] |
Note: 5-Methoxytryptamine is a close structural analog of 5-methoxyindole.
Table 4: Activation of PPARγ by a Reference Agonist
| Compound | Assay | EC50 (nM) | Reference |
| Rosiglitazone | PPARγ Luciferase Reporter Assay | 225 | [4] |
Note: This table provides a reference value for a known PPARγ agonist in a similar assay system.
IV. Visualizations
A. Experimental Workflow Diagrams
Caption: General experimental workflows for assessing the bioactivity of 5-methoxyindole.
B. Signaling Pathway Diagrams
Caption: Putative mechanism of 5-methoxyindole in inhibiting the COX-2 signaling pathway.
Caption: Proposed mechanism of 5-methoxyindole activating the PPARγ signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyindole Synthesis
Welcome to the technical support center for the synthesis of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-methoxyindole?
A1: The most frequently employed methods for synthesizing 5-methoxyindole include the Fischer, Bischler, and Hemetsberger indole syntheses. Another common and often high-yielding approach is the Ullmann condensation of 5-bromoindole with a methoxide source. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.[1][2]
Q2: I am getting a low yield in my 5-methoxyindole synthesis. What are the likely causes?
A2: Low yields in 5-methoxyindole synthesis can stem from several factors, depending on the chosen synthetic route. Common causes include incomplete reaction, formation of side products, degradation of the starting material or product, and inefficient purification. For instance, in the Fischer indole synthesis, improper acid catalysis or temperature control can lead to unwanted side reactions.[3] In the synthesis from 5-bromoindole, the purity of the starting material and the efficiency of the catalyst are crucial for high conversion.[4]
Q3: What are the typical impurities I might encounter, and how can I remove them?
A3: Impurities can vary based on the synthetic method. In the Fischer synthesis, you might encounter regioisomeric indole products or byproducts from aldol condensation.[3] The Bischler synthesis can sometimes yield rearranged products.[3] Unreacted starting materials, such as 5-bromoindole, can also be a significant impurity. Purification is typically achieved through recrystallization or column chromatography.
Q4: What is the recommended storage condition for 5-methoxyindole?
A4: 5-Methoxyindole should be stored in a cool, dry, and dark place.[5] It is a white to off-white crystalline powder and can be sensitive to light.[5]
Troubleshooting Guides by Synthetic Route
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. For 5-methoxyindole, this typically involves the reaction of p-methoxyphenylhydrazine with a suitable carbonyl compound like pyruvic acid or an acetone equivalent, followed by cyclization under acidic conditions.
Problem 1: Low yield and formation of a dark tarry substance.
-
Possible Cause: The acidic conditions are too harsh, or the reaction temperature is too high, leading to polymerization and degradation of the starting materials or the indole product. Indoles are known to be unstable under strongly acidic conditions.
-
Troubleshooting:
-
Use a milder acid catalyst: Instead of strong mineral acids like sulfuric or hydrochloric acid, consider using weaker acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride.
-
Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC to avoid prolonged heating.
-
Protecting groups: In some cases, using an N-protected phenylhydrazine can prevent side reactions. The protecting group can be removed after cyclization.
-
Problem 2: Formation of an unexpected regioisomer.
-
Possible Cause: The cyclization step of the Fischer indole synthesis can sometimes lead to the formation of regioisomers, especially with substituted phenylhydrazines.
-
Troubleshooting:
-
Choice of catalyst: The regioselectivity can sometimes be influenced by the choice of the acid catalyst. Experiment with different Lewis and Brønsted acids.
-
Substituent effects: The electronic nature of the substituents on the phenylhydrazine can direct the cyclization. For p-methoxyphenylhydrazine, the 5-methoxyindole is the expected major product due to the directing effect of the methoxy group. If other isomers are observed, careful purification will be necessary.
-
Bischler Indole Synthesis
The Bischler synthesis involves the reaction of an α-halo-ketone with an arylamine, in this case, p-anisidine.
Problem: Formation of rearranged or unexpected indole products.
-
Possible Cause: The classical Bischler synthesis is known to sometimes produce rearranged products, which can complicate the purification process. The reaction mechanism can be complex and may involve intermediates that lead to different isomers.[3]
-
Troubleshooting:
-
Reaction conditions: Carefully control the reaction temperature and stoichiometry. The use of an excess of the aniline is common in the classical procedure.
-
Modified procedures: Consider using a modified Bischler synthesis, which may offer better regioselectivity.
-
Purification: Careful chromatographic separation is often required to isolate the desired 5-methoxyindole from any isomeric byproducts.
-
Synthesis from 5-Bromoindole (Ullmann Condensation)
This method involves the copper-catalyzed reaction of 5-bromoindole with a methoxide source, typically sodium methoxide.
Problem 1: Incomplete conversion of 5-bromoindole.
-
Possible Cause: The copper catalyst may be inactive, or the reaction conditions are not optimal. The quality of the sodium methoxide is also crucial.
-
Troubleshooting:
-
Catalyst: Use a high-purity copper(I) salt, such as cuprous iodide (CuI) or cuprous bromide (CuBr). The use of a ligand, such as phenanthroline or bipyridine, can improve the catalyst's efficacy and reduce the required reaction temperature.[4]
-
Sodium Methoxide: Ensure the sodium methoxide is anhydrous and of high purity. It is often preferable to use a freshly prepared solution.
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures (80-120 °C).[4] Monitor the reaction by TLC to determine the optimal reaction time.
-
Problem 2: Difficulty in removing the copper catalyst during workup.
-
Possible Cause: Copper salts can sometimes be challenging to remove from the reaction mixture.
-
Troubleshooting:
-
Aqueous Workup: After the reaction, quenching with an aqueous solution of ammonium chloride or ammonia can help to complex the copper salts and facilitate their removal into the aqueous phase during extraction.
-
Filtration: Filtering the crude reaction mixture through a pad of Celite or silica gel can also help to remove insoluble copper species.
-
Data Presentation
Table 1: Comparison of Reported Yields for Different 5-Methoxyindole Synthesis Methods
| Synthetic Route | Starting Materials | Catalyst/Reagents | Reported Yield | Reference |
| Fischer Indole Synthesis | p-Anisidine, Ethyl Pyruvate | H₂SO₄/EtOH | 47% (from p-anisidine) | |
| Ullmann Condensation | 5-Bromoindole, Sodium Methoxide | CuBr, Phenanthroline, Methylimidazole | >90% (selectivity) | [4] |
| From 5-Methoxy-2-oxindole | 5-Methoxy-2-oxindole | Triphenylphosphine-CCl₄, then catalytic reduction | 66% (overall) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxyindole from 5-Bromoindole
This protocol is adapted from a patented procedure and utilizes a copper-based catalyst system.[4]
Materials:
-
5-Bromoindole
-
Sodium methoxide (30% solution in methanol)
-
Cuprous bromide (CuBr)
-
Phenanthroline
-
Methanol
-
Reaction vessel with magnetic stirring and heating capabilities
Procedure:
-
To a 200 mL reaction vessel, add 36 g of a 30% sodium methoxide solution in methanol (0.2 mol sodium methoxide), 19.6 g of 5-bromoindole (0.1 mol), 1.5 g of phenanthroline, and 0.4 g of cuprous bromide at room temperature.
-
Begin magnetic stirring and raise the temperature to 120 °C.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture.
-
The filtrate is subjected to reduced pressure distillation to recover the methanol.
-
The residue is then purified by extraction and recrystallization to obtain 5-methoxyindole.
Protocol 2: Purification of 5-Methoxyindole by Recrystallization
Materials:
-
Crude 5-methoxyindole
-
Suitable recrystallization solvent (e.g., ethanol, hexane/ethyl acetate, methanol/water)
Procedure:
-
Dissolve the crude 5-methoxyindole in a minimum amount of the chosen solvent at its boiling point. Common solvent systems to try include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[1][7]
-
If using a mixed solvent system, dissolve the compound in the good solvent and then add the poor solvent dropwise until the solution becomes slightly cloudy.
-
Heat the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification of 5-Methoxyindole by Column Chromatography
Materials:
-
Crude 5-methoxyindole
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and associated glassware
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane with a small amount of a more polar solvent like ethyl acetate is a good starting point).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude 5-methoxyindole in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 5-methoxyindole.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A general workflow for troubleshooting 5-methoxyindole synthesis.
Caption: A decision tree for selecting a purification strategy.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. soc.chim.it [soc.chim.it]
- 3. scribd.com [scribd.com]
- 4. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
Technical Support Center: 5-Methoxyindole Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 5-methoxyindole using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying 5-methoxyindole?
A1: The most common methods for purifying 5-methoxyindole are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography is often used for larger scale purifications, while HPLC is employed for achieving high purity on a smaller scale or for analytical purposes.
Q2: Is 5-methoxyindole stable during silica gel chromatography?
A2: Indole compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1][2] It is advisable to perform a quick stability test by spotting a solution of 5-methoxyindole on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear.[1] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][3]
Q3: What are some common impurities found in crude 5-methoxyindole samples?
A3: Common impurities can include starting materials from the synthesis, byproducts, and degradation products. For instance, if synthesized via Fischer indole synthesis, residual phenylhydrazine or ketone starting materials could be present. Over-oxidation or incomplete reactions during synthesis can also lead to related indole impurities.
Q4: How can I effectively remove baseline impurities during chromatography?
A4: A short plug of silica gel can be used to filter out very polar, baseline impurities. This is particularly effective for reactions that are clean and show a single product spot on TLC with impurities remaining at the origin.[3]
Q5: Can I use reversed-phase chromatography for 5-methoxyindole purification?
A5: Yes, reversed-phase HPLC (RP-HPLC) is a suitable method for the purification of 5-methoxyindole and its derivatives.[4] This technique is particularly useful for separating polar compounds that may not resolve well on normal-phase silica gel.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of 5-methoxyindole.
Problem 1: Poor Separation of 5-Methoxyindole from Impurities
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for 5-methoxyindole for good separation on a column.[1] A good starting point for normal phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, for a standard flash column, use at least 100g of silica gel for every 1g of crude mixture, especially for difficult separations.[6]
-
-
Compound Degradation on Column: 5-methoxyindole may be degrading on the acidic silica gel, leading to streaks and new impurity spots.[2]
Problem 2: 5-Methoxyindole is Not Eluting from the Column
Possible Causes & Solutions:
-
Solvent Polarity is Too Low: The eluent may not be strong enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of your solvent system. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[5]
-
-
Compound Decomposition: The compound may have decomposed on the column and is now irreversibly adsorbed.[1]
-
Solution: Test for stability on silica beforehand using a 2D TLC.[2] If unstable, use a deactivated stationary phase or a different purification method.
-
-
Incorrect Solvent System Preparation: You may have inadvertently used a less polar solvent mixture than intended.
-
Solution: Double-check the preparation of your eluting solvents to ensure the correct polarity.[1]
-
Problem 3: Tailing of the 5-Methoxyindole Peak
Possible Causes & Solutions:
-
Strong Interaction with Stationary Phase: The indole nitrogen can interact strongly with the acidic silanol groups on the silica surface.
-
Slow Elution: The compound may be eluting very slowly, leading to a broad, tailing peak.
-
Solution: Once the main peak starts to elute, you can often increase the polarity of the eluent to speed up the elution of the tailing portion of the compound, provided no other impurities are eluting nearby.[1]
-
Problem 4: High Backpressure in HPLC System
Possible Causes & Solutions:
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase may have clogged the column inlet frit.[7]
-
Solution: Filter all samples and mobile phases before use with a 0.22 or 0.45 µm filter. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).
-
-
Precipitation of Compound or Buffer: The compound may have precipitated in the column due to a change in solvent composition, or a buffer may have precipitated.[7]
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. When using buffers, ensure they are soluble in the entire gradient range.
-
-
Contaminated Guard Column: The guard column may be contaminated and needs replacement.
-
Solution: Replace the guard column. Using a guard column is a good practice to protect the more expensive analytical column.[8]
-
Data Presentation
Table 1: Typical Flash Chromatography Parameters for 5-Methoxyindole Purification
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Column Loading | 1-10% (w/w) crude/silica | Higher loading for easier separations, lower for more difficult ones.[6] |
| Eluent System | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for compounds of moderate polarity.[5] |
| Gradient Profile | 0-50% Ethyl Acetate | Start with low polarity to elute non-polar impurities, then increase to elute 5-methoxyindole. |
| Detection | UV (254 nm) or TLC | 5-Methoxyindole is UV active. TLC can be used to analyze fractions. |
Table 2: Example HPLC Method Parameters for 5-Methoxyindole Analysis
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) | Good for retaining and separating moderately polar compounds.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and is mass spectrometry compatible.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC.[4] |
| Gradient | 5% to 95% B over 20 minutes | A standard gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column.[9] |
| Detection | UV at 220 nm or 275 nm | Indoles have strong absorbance in this UV range. |
| Injection Volume | 5-20 µL | Standard injection volume to avoid overloading the column. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of 5-Methoxyindole
-
Slurry Preparation: In a beaker, add silica gel (e.g., 50g for 500mg of crude material) to your starting eluent (e.g., 5% ethyl acetate in hexanes). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude 5-methoxyindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[11]
-
Elution: Begin elution with the starting solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the 5-methoxyindole.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HPLC Purification of 5-Methoxyindole
-
System Preparation: Equilibrate the HPLC system and the C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified 5-methoxyindole in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Chromatography: Run the gradient method as defined in Table 2.
-
Fraction Collection: Collect the peak corresponding to 5-methoxyindole based on its retention time, which should be determined from an analytical run if possible.
-
Post-Purification: Analyze the collected fraction for purity. If pure, the solvent can be removed by lyophilization or evaporation.
Mandatory Visualization
Caption: Troubleshooting workflow for 5-methoxyindole purification.
Caption: General purification workflow for 5-methoxyindole.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uhplcs.com [uhplcs.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 5-Methoxyindoleacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Methoxyindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-methoxyindoles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 5-Methoxyindole in Fischer Indole Synthesis
Q: My Fischer indole synthesis of 5-methoxyindole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Fischer indole synthesis of 5-methoxyindoles can stem from several factors, including incomplete reaction, degradation of the starting material or product under harsh acidic conditions, and the formation of side products. The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H2SO4, or Lewis acids like ZnCl2 and BF3 are commonly used, their concentration can significantly impact the product distribution.[1][2] Experiment with different acid catalysts and their concentrations to find the optimal conditions for your specific substrate. Polyphosphoric acid (PPA) is often a good alternative to consider.
-
Control Reaction Temperature and Time: Elevated temperatures can promote side reactions and decomposition.[2] Start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC). Prolonged reaction times can also lead to product degradation.
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound can interfere with the reaction and lead to the formation of byproducts. Ensure the purity of your starting materials before proceeding with the synthesis.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate before the cyclization step. This can sometimes improve the overall yield by allowing for purification of the hydrazone and optimization of the cyclization conditions independently.
Issue 2: Presence of Chlorinated Impurities in Fischer Indole Synthesis
Q: I am observing chlorinated byproducts in the mass spectrum of my 5-methoxyindole synthesized via the Fischer route using HCl. What is the cause and how can I prevent this?
A: The formation of chlorinated byproducts is a known "abnormal" side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[1][3] The methoxy group can be displaced by a chloride ion from the acid catalyst.
Troubleshooting Steps:
-
Avoid Hydrochloric Acid: The most straightforward solution is to use a non-halogenated acid catalyst. Sulfuric acid (H2SO4), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH) are suitable alternatives that will not introduce halide ions into the reaction mixture.[2]
-
Use a Lewis Acid: Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride (BF3) can also be used.[1][2] However, be aware that with ZnCl2, substitution of the methoxy group with chlorine can still occur, potentially at a different position on the indole ring.[1]
-
Purification: If chlorinated byproducts have already formed, they can be challenging to separate from the desired 5-methoxyindole due to their similar polarities. Purification may require careful column chromatography with a non-polar eluent system or preparative HPLC.
Diagram of the Abnormal Fischer Indole Synthesis Pathway
Caption: Mechanism of the abnormal Fischer indole synthesis.
Issue 3: Poor Regioselectivity in Bischler-Möhlau Synthesis
Q: My Bischler-Möhlau synthesis of a 5-methoxyindole derivative is giving a mixture of regioisomers. How can I improve the regioselectivity?
A: The Bischler-Möhlau synthesis is known to suffer from unpredictable regioselectivity, especially with substituted anilines.[4][5] The cyclization can occur at different positions on the aniline ring, leading to a mixture of indole isomers.
Troubleshooting Steps:
-
Modify Reaction Conditions: Milder reaction conditions may improve regioselectivity. The use of lithium bromide as a catalyst or microwave irradiation has been reported to provide better results than traditional harsh conditions.[4][6]
-
Steric Hindrance: The regioselectivity can be influenced by steric hindrance. If possible, modifying the substituents on the α-bromoacetophenone or the aniline could direct the cyclization to the desired position.
-
Alternative Synthetic Routes: If achieving the desired regioselectivity with the Bischler-Möhlau synthesis proves difficult, consider alternative methods such as the Larock or Fischer indole synthesis, which often offer better control over regiochemistry.
Issue 4: Formation of Dimeric Byproducts
Q: I am observing significant amounts of dimeric byproducts in my indole synthesis. What causes this and how can I minimize their formation?
A: Dimerization can occur under the acidic conditions of many indole syntheses, where the electron-rich indole nucleus can react with another protonated indole molecule or a reactive intermediate.
Troubleshooting Steps:
-
Control Reactant Concentrations: High concentrations of starting materials can favor intermolecular reactions leading to dimers. Running the reaction at a higher dilution may reduce the rate of dimerization.
-
Optimize Acid Catalyst and Temperature: As with other side reactions, the choice of acid and the reaction temperature can influence dimer formation. Milder acids and lower temperatures are generally preferred.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thereby disfavoring dimerization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for preparing 5-methoxyindoles?
A1: The "best" synthetic route depends on the specific target molecule and the available starting materials.
-
Fischer Indole Synthesis: This is a classic and versatile method, but be mindful of the potential for abnormal reactions with methoxy substituents when using certain acid catalysts.[1][7]
-
Bischler-Möhlau Indole Synthesis: This route can be effective but often requires optimization to overcome issues with harsh conditions, low yields, and poor regioselectivity.[4][6]
-
Larock Indole Synthesis: This palladium-catalyzed method is often highly regioselective and tolerant of various functional groups, making it a powerful option for the synthesis of complex 5-methoxyindoles.[8][9] However, the regioselectivity can be influenced by the steric and electronic properties of the alkyne substituents.[3]
Q2: How can I purify 5-methoxyindole from its side products?
A2: Purification of 5-methoxyindole typically involves standard techniques:
-
Crystallization: If the desired product is a solid and the impurities have different solubilities, crystallization can be an effective purification method.
-
Column Chromatography: This is a very common and effective method for separating 5-methoxyindole from its byproducts. Silica gel is the most common stationary phase. The choice of eluent will depend on the polarity of the impurities. For separating non-polar byproducts like chlorinated indoles, a less polar eluent system (e.g., hexane/ethyl acetate) would be appropriate.
-
Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, these techniques can be employed.
Q3: Are there any specific safety precautions I should take when working with indole syntheses?
A3: Yes, always follow standard laboratory safety procedures.
-
Corrosive Acids: Many indole syntheses use strong, corrosive acids. Handle these with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Toxic Reagents: Some of the reagents used, such as phenylhydrazines, can be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
High Temperatures: Many of these reactions require heating. Use appropriate heating apparatus and take precautions to avoid burns.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Side Products | Reference |
| Fischer Indole | 4-Methoxyphenylhydrazine, Pyruvic acid derivative | HCl/EtOH | Reflux | - | Variable | Chlorinated indoles, Ethoxylated indoles | [1] |
| Fischer Indole | 4-Methoxyphenylhydrazine, Pyruvic acid derivative | ZnCl2 | - | - | Low | 5-Chloroindole | [1] |
| Deprotection | N-pivaloyl-5-methoxyindole | DBU, water | Reflux | 18 | 99 | - | [10] |
| Chlorination/Reduction | 5-Methoxy-2-oxindole | 1. PPh3/CCl4 2. H2, Pd/C | - | - | 66 (overall) | - | [10] |
| Larock Indole | 2-Iodo-4-methoxyaniline, Alkyne | Pd(OAc)2, K2CO3, LiCl | - | - | Good to Excellent | Regioisomers (depending on alkyne) | [8][11] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate (Avoiding Chlorination)
This protocol is adapted from a general understanding of the Fischer indole synthesis and the specific need to avoid chlorinated byproducts.[1][7]
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add sodium acetate to neutralize the hydrochloride salt.
-
Add ethyl 2-oxobutanoate (ethyl ethylacetoacetate) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.
-
Extract the hydrazone with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Indolization:
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2: General Procedure for Larock Indole Synthesis of a 2,3-Disubstituted 5-Methoxyindole
This protocol is a general representation based on the principles of the Larock indole synthesis.[8][9]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline, potassium carbonate (or another suitable base), and lithium chloride.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a ligand (if required) under the inert atmosphere.
-
Add a degassed solvent (e.g., DMF or dioxane).
-
Add the alkyne (typically 1.5-2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the required time (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for Low Yield in 5-Methoxyindole Synthesis
Caption: A logical workflow for troubleshooting low yields.
Logical Flow for Selecting a Synthetic Route
Caption: Decision tree for selecting a synthetic route.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. [PDF] Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 11. diposit.ub.edu [diposit.ub.edu]
"stability issues of 5-Methoxy-1H-indol-2-amine in solution"
Frequently Asked Questions (FAQs)
Q1: My solution of 5-Methoxy-1H-indol-2-amine has changed color. What could be the cause?
Q2: I am observing a loss of potency or unexpected results in my bioassays. Could this be related to the stability of this compound?
A2: Yes, a loss of potency is a strong indication that the parent compound is degrading. Indole rings, while relatively stable, can undergo oxidation, and the amine group can be reactive.[2][3][4] Degradation products are unlikely to have the same biological activity as the parent compound. It is crucial to confirm the concentration and purity of your working solutions, ideally using a chromatographic method like HPLC, before conducting experiments.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific pathways for this molecule are unconfirmed, indoles are known to be susceptible to oxidation, particularly at the electron-rich C3 position of the indole ring.[5] The amine group can also be a site for oxidative degradation. Potential degradation pathways could involve hydroxylation of the indole ring, oxidation of the amine, or even polymerization. In environmental or microbial contexts, indole degradation can proceed through intermediates like indoxyl, isatin, and eventual ring-opening to form derivatives of anthranilic acid.[6][7][8]
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: To maximize stability, we recommend the following:
-
Solvent Choice: Use high-purity, degassed solvents. The choice of solvent can impact stability; preliminary studies in your intended buffer or solvent system are advised.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photo-degradation.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). Minimize freeze-thaw cycles by aliquoting the stock solution.
-
pH: The optimal pH for stability is not known. It is recommended to perform a pH stability study if your application allows for variation in pH.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting degradation products.[9][10][11][12] A reverse-phase C18 column is often a good starting point. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over a short period (hours to days).
-
Possible Causes:
-
Oxidation: The solution is exposed to atmospheric oxygen.
-
Light Exposure: The solution is not adequately protected from light.
-
Reactive Solvent/Buffer Components: A component in your solution (e.g., a metal ion, a reactive additive) is catalyzing degradation.
-
Incorrect pH: The pH of the solution promotes degradation.
-
-
Troubleshooting Steps:
-
Inert Overlay: Prepare a fresh solution using a solvent that has been sparged with nitrogen or argon. Store the vial with an inert gas overlay.
-
Light Protection: Repeat the stability test with the vial wrapped in aluminum foil or in an amber vial.
-
Solvent Purity: Use HPLC-grade solvents and high-purity water and buffer components.
-
pH Screening: If applicable, prepare the solution in a small range of buffers with different pH values to identify a more stable condition.
-
Issue 2: Appearance of New Peaks in Chromatogram
-
Symptom: Over time, new peaks, not present in the freshly prepared sample, appear in the HPLC chromatogram of your this compound solution.
-
Possible Causes:
-
Degradation: The new peaks are degradation products.
-
Contamination: Contamination of the solvent, vial, or instrument.
-
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection of your solvent/buffer to rule out contamination.
-
Forced Degradation: To tentatively identify which new peaks are related to the parent compound, perform a forced degradation study. Expose small aliquots of your solution to stress conditions (e.g., heat, acid, base, oxidant like H₂O₂). The peaks that increase under these conditions are likely degradation products.
-
LC-MS Analysis: Analyze the aged sample by LC-MS to obtain mass information for the new peaks, which can help in their identification.
-
Experimental Protocols
Protocol 1: General Solution Stability Assessment using HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time at various temperatures.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the desired aqueous buffer or solvent system.
-
Sample Aliquoting: Aliquot the working solution into multiple sealed, light-protected vials for each storage condition.
-
Storage Conditions:
-
-20°C (Control)
-
4°C (Refrigerated)
-
Room Temperature (e.g., 25°C)
-
-
Time Points: Analyze the samples at T=0, 2, 4, 8, 24, 48, and 72 hours, and then weekly if the compound appears stable.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 280 nm).
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Presentation
Table 1: Example Stability Data for this compound (100 µM in PBS, pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C |
| 0 | 100.0 | 100.0 |
| 8 | 98.5 | 92.1 |
| 24 | 95.2 | 78.6 |
| 48 | 91.8 | 65.3 |
| 72 | 88.1 | 55.0 |
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - Universidad Andrés Bello [researchers.unab.cl]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Protection of Indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-protection of indole derivatives.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My N-protection reaction is not going to completion, resulting in a low yield of the desired product. What are the possible causes and solutions?
Answer:
Low conversion in N-protection reactions of indoles can be attributed to several factors, ranging from the reagents' quality to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[1][2]
-
Solution: Ensure you are using a strong enough base, such as sodium hydride (NaH), n-butyl lithium (n-BuLi), or potassium tert-butoxide. The choice of base can also influence the regioselectivity of subsequent reactions.[1]
-
-
Poor Solubility: The indole substrate or the deprotonated indole salt may have poor solubility in the chosen solvent, hindering the reaction.[3]
-
Solution: Switch to a more suitable solvent like DMF or THF. In some cases, a mixture of solvents can improve solubility and reaction outcomes.[3]
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can sterically hinder the approach of the protecting group's electrophile.[4]
-
Solution: Consider using a less sterically demanding protecting group. For instance, if a bulky Boc group fails, a smaller SEM group might be more successful.[4]
-
-
Poorly Nucleophilic Substrate: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards the electrophile.[5]
-
Solution: You may need to use more forcing reaction conditions, such as higher temperatures or a more reactive electrophile.
-
-
Reagent Quality: The base or the protecting group reagent may have degraded.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride, for example, is crucial for efficient deprotonation.
-
Question 2: I am observing competing C3-alkylation instead of the desired N-alkylation. How can I improve the selectivity for N-protection?
Answer:
The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a common challenge. The outcome is often influenced by the counterion of the base used.
-
Counterion Effect: The nature of the counterion from the base can influence the reaction site.
-
Ionic Salts (Na+, K+): Bases that produce ionic salts, like NaH or KH, tend to favor N-alkylation.[2]
-
Covalent Salts (Mg2+, Zn2+): More covalent magnesium (from Grignard reagents) or zinc complexes tend to direct the reaction towards C3.[2]
-
Solution: To favor N-protection, use bases like sodium hydride or potassium tert-butoxide.
-
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can react at the more nucleophilic C3 position.[3]
-
Solution: Ensure complete deprotonation by using a sufficient excess of a strong base.
-
-
Reaction Conditions: Temperature and solvent can also play a role in selectivity.
-
Solution: Experiment with different solvents and reaction temperatures. Lower temperatures can sometimes favor N-alkylation.
-
Question 3: The deprotection of my N-protected indole is proving difficult. What are some effective strategies for removing stubborn protecting groups?
Answer:
The stability of some N-protecting groups can make their removal challenging without affecting other functional groups in the molecule.
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove.
-
Solution: While traditional methods require harsh conditions, milder alternatives have been developed. Using cesium carbonate in a THF-methanol solvent mixture can be effective.[6] Another green chemistry approach involves using KOH with a phase-transfer catalyst in a THF-water system, which avoids the formation of toxic byproducts.[7]
-
-
N-Pivaloyl Group: This group is also known for its robustness.[8][9]
-
N-Boc Group: While generally considered labile to acid, deprotection can be problematic in the presence of other acid-sensitive groups.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
The selection of an appropriate N-protecting group is critical and depends on several factors:
-
Stability to Reaction Conditions: The protecting group must be stable to the conditions of the subsequent reaction steps.[12]
-
Ease of Removal: The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[12]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[12] Electron-donating groups (e.g., benzyl) have the opposite effect.
-
Steric Hindrance: The size of the protecting group can influence the reactivity of adjacent positions.[13]
Q2: What are the key stability differences between common indole N-protecting groups?
The stability of N-protecting groups varies significantly under different conditions. A general overview is provided in the table below.
| Protecting Group | Stable To | Labile To |
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[14] |
| Ts | Acid, Oxidation | Strong Reducing Agents, Strong Bases[6][12] |
| SEM | Many nucleophilic and basic conditions | Fluoride ions (e.g., TBAF), Strong Acids[4][15] |
| Pivaloyl | Most standard conditions | Strong bases at high temperatures (e.g., LDA)[8][9] |
| Benzyl (Bn) | Acid, Base | Catalytic Hydrogenation |
Q3: Can the N-H of indole be selectively protected in the presence of other nucleophilic groups like a primary alcohol?
Yes, selective protection is possible by carefully choosing the reaction conditions. The pKa of the indole N-H is similar to that of a primary alcohol in water, but in aprotic polar solvents like DMSO, the indole N-H is significantly more acidic.[16]
-
Strategy: By using a strong base like NaH in an anhydrous aprotic solvent (e.g., DMF or THF), the indole N-H can be selectively deprotonated and then reacted with the protecting group electrophile.[16] The use of a catalyst like DMAP should be avoided as it can promote the protection of the alcohol.
Quantitative Data Summary
Table 1: Comparison of Deprotection Methods for N-Pivaloyl Indoles
| Substrate | Deprotection Method | Yield (%) | Reference |
| N-pivaloylcyclohepta[cd]indole | Sodium methoxide | 19 | [8] |
| N-pivaloylindole | LDA, THF, 40-45 °C | Quantitative | [9] |
| Various substituted N-pivaloylindoles | LDA, THF, 40-45 °C | 85-98 | [9] |
Table 2: Acidity of Indole N-H in Different Solvents
| Compound | Solvent | pKa | Reference |
| Indole | DMSO | 21 | [2] |
| Indole | Acetonitrile | 32.78 | [17][18] |
Key Experimental Protocols
Protocol 1: N-SEM Protection of a Sterically Hindered Indole [4]
-
To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1 equivalent of sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride [10]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
-
If necessary, purify the product further by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in indole N-protection.
Caption: Decision tree for selecting an indole N-protecting group.
References
- 1. indole acidity [quimicaorganica.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.org [mdpi.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-methoxyindole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of 5-methoxyindole?
A1: Common challenges in the scale-up of 5-methoxyindole synthesis include managing reaction temperatures (exotherms), ensuring consistent product quality and purity, dealing with changes in impurity profiles, and the safe handling of potentially hazardous reagents.[1][2] Purification can also become a bottleneck, as methods that are effective at the lab scale, such as chromatography, may be costly and time-consuming at an industrial scale.[1][3]
Q2: Which synthetic routes are most amenable to the large-scale production of 5-methoxyindole?
A2: Several synthetic routes can be adapted for large-scale production. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations. Two common scalable methods are the synthesis from 5-bromoindole and the multi-step synthesis from o-nitrophenylacetic acid derivatives.[4][5] The Fischer indole synthesis is also a widely used and adaptable method for indole synthesis in general.[2][6]
Q3: What are the critical safety precautions to consider during the scale-up of 5-methoxyindole synthesis?
A3: Safety is paramount during scale-up. Specific hazards can be associated with certain synthetic routes. For example, in the synthesis from o-nitrophenylacetic acid derivatives, the intermediate 5-methoxy-2-nitrophenylacetyl chloride is potentially explosive and should be used in its crude form without isolation.[4] It is crucial to conduct a thorough risk assessment for all reagents and reaction conditions and to ensure adequate engineering controls are in place to manage exotherms and handle hazardous materials.
Q4: How can I minimize the formation of impurities during the scale-up process?
A4: Minimizing impurity formation requires precise control over reaction parameters such as temperature, reaction time, and the stoichiometry of reagents.[3] The purity of starting materials is also critical; for instance, in some multi-step syntheses, using a colorless intermediate is essential for achieving good yields in subsequent steps.[4] Understanding the impurity profile of your specific process through techniques like HPLC and GC-MS is crucial for developing effective control strategies.[7]
Troubleshooting Guide
Problem 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| The overall yield is significantly lower than in the lab-scale synthesis. | Inefficient heat transfer at a larger scale leading to side reactions. | Optimize the reactor's heating and cooling system. Consider a jacketed reactor with precise temperature control. For highly exothermic reactions, consider a semi-batch or continuous flow process. |
| Poor mixing leading to localized "hot spots" or areas of high reagent concentration. | Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. Baffles may also improve mixing efficiency. | |
| Degradation of starting material, intermediate, or product. | Review the stability of all compounds under the reaction and work-up conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture. | |
| Impure starting materials or reagents. | Verify the purity of all starting materials and reagents before use. Impurities can interfere with the reaction and lead to the formation of byproducts.[4] |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| The final product has a high level of impurities that are difficult to remove. | Formation of byproducts due to prolonged reaction times or incorrect temperatures. | Re-optimize the reaction time and temperature for the larger scale. Quench the reaction as soon as the product formation is maximized (monitor by TLC, HPLC, or GC). |
| Inefficient purification at scale. | Recrystallization is a common and effective method for purifying 5-methoxyindole at a larger scale.[5][8] Experiment with different solvent systems to find the optimal conditions for crystallization. If impurities are still present, consider a polishing step such as a slurry wash or a short-path distillation if the compound is thermally stable. | |
| Co-precipitation of starting materials or byproducts. | During work-up and isolation, ensure that the pH and solvent compositions are carefully controlled to prevent the co-precipitation of unwanted materials. | |
| The presence of regioisomers or other closely related impurities. | Re-evaluate the selectivity of the reaction. It may be necessary to modify the catalyst or reaction conditions to improve selectivity.[5] |
Data Presentation
Table 1: Comparison of Two Scalable Synthetic Routes for 5-Methoxyindole
| Parameter | Synthesis from 5-Bromoindole [5] | Synthesis from 5-Methoxy-2-nitrophenylacetic Acid [4] |
| Starting Materials | 5-Bromoindole, Sodium Methoxide, Copper-based catalyst | 5-Methoxy-2-nitrophenylacetic acid, Methanol, Palladium on carbon, Ammonium formate |
| Key Reaction Steps | One-step methoxylation | Multi-step including reduction and cyclization |
| Reported Yield | >95% conversion, >90% selectivity | 30-40% overall yield |
| Reported Purity | >96% after recrystallization | >90% by NMR |
| Key Advantages | High yield and selectivity, fewer steps | Can be carried out on a large scale |
| Key Disadvantages | Use of a copper catalyst which may need to be removed from the final product. | Lower overall yield, multi-step process, potentially explosive intermediate. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Methoxyindole from 5-Bromoindole
This protocol is adapted from a patented procedure and is intended for use by trained professionals in a controlled laboratory or manufacturing environment.
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium methoxide in methanol (30% solution, 1.3-2.0 eq)
-
Catalyst system (e.g., a mixture of a nitrogen-containing heterocycle like phenanthroline and a monovalent copper complex like cuprous bromide, at a mass ratio of 0.05-0.1:1 with 5-bromoindole)[5]
-
Toluene (for extraction)
-
Petroleum ether (for recrystallization)
Procedure:
-
To a suitable reaction vessel, add the 30% sodium methoxide in methanol solution, 5-bromoindole, and the catalyst system at room temperature.
-
Begin stirring and heat the reaction mixture to 80-120 °C.
-
Maintain the reaction at this temperature for 5-10 hours, monitoring the progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add toluene and water. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the toluene extract under reduced pressure.
-
Recrystallize the crude product from petroleum ether to obtain pure 5-methoxyindole.[5]
Protocol 2: Scale-Up Synthesis of Methyl 5-Methoxyindole-2-acetate
This protocol describes the final step in a multi-step synthesis and is adapted from a procedure reported in Organic Syntheses. It highlights the handling of a catalytic reduction at scale.
Materials:
-
Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate (1.0 eq)
-
Anhydrous Methanol
-
10% Palladium on activated carbon (approx. 0.1 g per gram of starting material)
-
Ammonium formate (excess, approx. 11 eq)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, charge the starting material and anhydrous methanol.
-
In a separate flask, prepare a slurry of 10% palladium on activated carbon in anhydrous methanol.
-
Carefully add the palladium slurry to the reaction flask, followed by the ammonium formate.
-
Stir the reaction mixture at room temperature for 1 hour. The reaction is often exothermic, so monitoring the temperature is advised.
-
Filter the reaction mixture through a bed of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with cold water.
-
Filter the insoluble material and dry it to obtain the product.[4]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of 5-methoxyindole compounds.
Caption: A troubleshooting decision tree for addressing low yield in scale-up synthesis.
References
- 1. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 5. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation of 5-Methoxyindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 5-methoxyindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-methoxyindole derivatives?
A1: 5-Methoxyindole derivatives, like many pharmaceutical compounds, are susceptible to degradation through several primary pathways. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[1][2][3] The most common mechanisms include:
-
Hydrolysis: Degradation in the presence of water, catalyzed by acidic or basic conditions. Ester and amide functionalities are particularly susceptible.[4][5]
-
Oxidation: Degradation due to reaction with oxidizing agents, such as hydrogen peroxide, metal ions, or atmospheric oxygen.[1][2] The indole ring itself can be susceptible to oxidation.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation. The extent of photodegradation depends on the light intensity and the quantity of light absorbed by the molecule.[1][6]
-
Thermal Degradation: Degradation caused by exposure to heat, often in solid-state or solution studies.[1][2]
Q2: Why are my results from forced degradation studies inconsistent?
A2: Inconsistent results in forced degradation studies can arise from several factors:
-
Reagent Concentration and Temperature: Minor variations in the concentration of acids, bases, or oxidizing agents, as well as fluctuations in temperature, can significantly alter the rate and extent of degradation.[2][7]
-
Solvent Effects: If the compound has poor aqueous solubility, the use of organic co-solvents is common. However, the choice of co-solvent is critical as it can react with the drug substance or influence degradation pathways.[2][8]
-
Oxygen Levels: For oxidative degradation studies, the amount of dissolved oxygen can affect the reaction rate and product profile.
-
Polymorphism: Different polymorphic forms of a drug substance can exhibit different stabilities. It is important to characterize the solid form of the material being tested.[9]
Q3: What is a reasonable target for the extent of degradation in a forced degradation study?
A3: The goal of a forced degradation study is to generate a sufficient amount of degradation products for analytical method development and validation without completely consuming the parent drug. A degradation of 5% to 20% of the active pharmaceutical ingredient (API) is generally considered acceptable and optimal for this purpose.[1][2][3][10] If no degradation is observed under initial stress conditions, more strenuous conditions (e.g., higher temperature, longer exposure) may be applied.[2][7]
Q4: What are the best analytical techniques to identify and quantify degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (such as a photodiode array detector) is the most common method for separating and quantifying the parent drug and its degradation products.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[1][11]
-
Thin-Layer Chromatography (TLC): TLC can be a useful screening tool to quickly assess the formation of degradation products under various stress conditions.[1][12]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used for the definitive structural characterization of isolated degradation products.[11]
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
Problem: You have subjected your 5-methoxyindole derivative to standard forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light) and observe little to no degradation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Intrinsic Stability | The compound may be highly stable under the initial conditions. Increase the severity of the stress: • Acid/Base: Increase the concentration (e.g., to 1M HCl/NaOH), increase the temperature (e.g., 50-70°C), or extend the reflux time.[3][7] • Oxidation: Increase the concentration of H₂O₂ (e.g., up to 30%) or try a different oxidizing agent like a radical initiator (e.g., AIBN).[2][3] • Thermal: Increase the temperature, ensuring it remains below the compound's melting point. |
| Poor Solubility | The compound may not be sufficiently dissolved in the stress medium, limiting its exposure to the reagent. • Use a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is inert under the test conditions.[2][7] |
| Incorrect Analytical Method | The analytical method may not be capable of separating the degradation products from the parent peak. • Develop a new HPLC method with a different column or mobile phase composition. A gradient elution method is often effective at separating a wide range of polar and non-polar compounds.[3][7] |
Issue 2: Excessive Degradation or Multiple, Unresolved Peaks in HPLC
Problem: Your chromatogram shows that the parent peak has degraded almost completely, or you have a complex mixture of many small, poorly resolved peaks.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Stress Conditions Too Harsh | The applied stress was too severe, leading to secondary degradation of the initial products. • Reduce the stress level: lower the reagent concentration, decrease the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.[2][10] |
| Sub-optimal HPLC Method | The chromatographic conditions are not suitable for resolving the complex mixture of degradants. • Adjust Mobile Phase: Modify the pH of the aqueous portion or change the organic modifier. • Run a Gradient: Implement a gradient elution to improve the separation of peaks with different polarities.[7] • Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. |
| Sample Preparation Issue | The sample may have continued to degrade after the stress period and before analysis. • Neutralize acidic and basic samples immediately after the stress period using a suitable buffer or acid/base.[2][7] • Store stressed samples at a low temperature (e.g., 2-8°C) and protect from light prior to injection. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a typical starting point for a forced degradation study. The conditions should be adjusted based on the specific stability of the 5-methoxyindole derivative being tested.[1][2]
1. Stock Solution Preparation:
-
Prepare a stock solution of the 5-methoxyindole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Keep at room temperature or heat to 60°C for a specified time (e.g., 30 minutes to 24 hours). After the stress period, cool and neutralize with an equivalent amount of 0.1N NaOH.[1][3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Keep at room temperature or heat to 60°C for a specified time. After the stress period, cool and neutralize with an equivalent amount of 0.1N HCl.[1][3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for a specified time.[2][3]
-
Thermal Degradation:
- Solution: Heat the stock solution at a set temperature (e.g., 70°C) for a specified time.
- Solid State: Place the solid drug substance in an oven at a set temperature (e.g., 105°C) for a specified time. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation:
- Solution & Solid State: Expose the drug substance (in solution and as a solid) to a controlled light source that provides both UV and visible light. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Dilute all stressed samples, including a non-stressed control, to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.
-
Use LC-MS to obtain mass information for the degradation products.
Visualizations
Logical and Experimental Workflows
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. pharmtech.com [pharmtech.com]
- 9. How to Implement Stability Testing for Polymorphic Drug Substances under Regulatory Guidelines – StabilityStudies.in [stabilitystudies.in]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various 5-methoxyindole derivatives, focusing on their antiproliferative activities. The information is compiled from recent studies and presented to facilitate the understanding of structure-activity relationships and to guide future drug discovery efforts. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to 5-Methoxyindole Derivatives
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer properties. This guide focuses on comparative data from studies investigating their potential as antiproliferative agents.
Comparative Antiproliferative Activity
The antiproliferative efficacy of several 5-methoxyindole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
N-Methyl-5,6,7-trimethoxyindole Derivatives
A study by Wang et al. (2013) explored a series of N-methyl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents.[1] Two lead compounds, 21 and 31 , demonstrated potent antiproliferative activities.[1]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) | HUVECs (Activated) |
| 21 | 22 nM | 35 nM | 28 nM | 125 nM | - |
| 31 | 25 nM | 41 nM | 33 nM | - | - |
| Colchicine | - | - | - | - | - |
| Combretastatin A-4 | - | - | - | - | - |
Table 1: IC50 values of N-methyl-5,6,7-trimethoxyindole derivatives against various human cancer cell lines and activated HUVECs.[1]
5-Methoxyindole Tethered C-5 Functionalized Isatins
Another study investigated a series of 5-methoxyindole-isatin molecular hybrids for their antiproliferative potential.[2] Compounds 5o and 5w emerged as the most active compounds, showing significantly higher potency than the standard drug, sunitinib.[2]
| Compound | ZR-75 (Breast Cancer) | HT-29 (Colon Cancer) | A-549 (Lung Cancer) |
| 5o | 1.69 µM | - | - |
| 5w | 1.91 µM | - | - |
| Sunitinib | 8.11 µM | - | - |
Table 2: IC50 values of 5-methoxyindole-isatin hybrids against the ZR-75 human breast cancer cell line.[2]
Mechanism of Action: Insights from Experimental Data
Disruption of Tubulin Polymerization
The lead compounds 21 and 31 from the N-methyl-5,6,7-trimethoxyindole series were found to inhibit the polymerization of tubulin in cancer cells.[1] This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[1]
Caption: Mechanism of G2/M phase cell cycle arrest induced by compounds 21 and 31.
Inhibition of Phosphorylated Retinoblastoma (Rb) Protein
Compound 5o from the 5-methoxyindole-isatin series was shown to significantly decrease the amount of phosphorylated Rb protein in a dose-dependent manner.[2] The hypophosphorylation of Rb protein prevents the release of the E2F transcription factor, thereby blocking the cell from progressing from the G1 to the S phase of the cell cycle.[2]
Caption: Inhibition of G1 to S phase transition by compound 5o.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
References
A Comparative Guide to Serotonin Receptor Agonists: Profiling 5-Methoxy-1H-indol-2-amine and its Analogs Against Established Ligands
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural analog of 5-Methoxy-1H-indol-2-amine, and other key serotonin receptor agonists. This document compiles available in vitro data to facilitate the understanding of their pharmacological profiles at various serotonin (5-HT) receptor subtypes.
Due to the limited availability of direct experimental data for this compound, this guide focuses on the pharmacological properties of its close structural analogs, tryptamine and 5-methoxytryptamine. These compounds are compared against a panel of well-characterized serotonin receptor agonists, including the anxiolytic Buspirone, the anti-migraine drug Sumatriptan, the classic psychedelic Lysergic acid diethylamide (LSD), and the research chemical 2,5-Dimethoxy-4-iodoamphetamine (DOI). This comparative approach allows for an informed estimation of the potential activity of this compound based on established structure-activity relationships.
Quantitative Comparison of Serotonin Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of the selected compounds at various human serotonin receptor subtypes. Lower Ki and EC50/IC50 values indicate higher potency.
Table 1: Binding Affinities (Ki, nM) of Serotonin Receptor Agonists
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| Tryptamine | 125 | - | - | - | - | - |
| 5-Methoxytryptamine | 9 | - | - | - | - | - |
| Buspirone | - | - | - | - | - | - |
| Sumatriptan | - | Agonist | Agonist | - | - | - |
| LSD | - | - | - | Full Agonist | Agonist | - |
| DOI | 0.7 | - | - | 2.4 | 20 | - |
Data not available is indicated by "-".
Table 2: Functional Activities (EC50/IC50, nM) of Serotonin Receptor Agonists
| Compound | 5-HT1A (cAMP) | 5-HT2A (Ca2+ flux) | 5-HT2C (Ca2+ flux) |
| Tryptamine | Inactive | 7.36 (Full Agonist) | - |
| 5-Methoxytryptamine | - | - | - |
| Buspirone | Partial Agonist | - | - |
| Sumatriptan | - | - | - |
| LSD | - | - | - |
| DOI | - | - | - |
Data not available is indicated by "-".
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize serotonin receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Functional Assay: cAMP Measurement for Gαi-Coupled Receptors
This assay measures the ability of an agonist to activate a Gαi-coupled receptor, such as the 5-HT1A receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin Receptor Signaling Pathways
Activation of different serotonin receptor subtypes initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary pathways for Gαi and Gαq-coupled 5-HT receptors.
Gαi-Coupled 5-HT Receptor Signaling (e.g., 5-HT1A)
Gαq-Coupled 5-HT Receptor Signaling (e.g., 5-HT2A)
Discussion
The compiled data, though indirect, allows for several inferences regarding the potential pharmacological profile of this compound. The tryptamine scaffold is a well-established pharmacophore for serotonin receptors. The addition of a 5-methoxy group, as seen in the comparison of tryptamine and 5-methoxytryptamine, can significantly increase affinity, particularly at the 5-HT1A receptor.[1]
The 2-amino substitution on the indole ring is less common among well-characterized serotonin agonists. However, its presence suggests that the compound is likely to interact with the orthosteric binding pocket of serotonin receptors. Further experimental investigation is required to determine the precise binding mode and functional activity of this compound at the various 5-HT receptor subtypes.
In comparison to the other profiled agonists, the structural simplicity of this compound suggests it may exhibit a broader spectrum of activity across multiple 5-HT receptors, similar to tryptamine and 5-methoxytryptamine. This contrasts with more structurally complex and receptor-subtype-selective agents like Buspirone (5-HT1A partial agonist) and Sumatriptan (5-HT1B/1D agonist).[2][3] The psychedelic agents LSD and DOI are known for their high affinity and potent agonism at 5-HT2A receptors, a property that may or may not be shared by this compound.[4]
Conclusion
While direct experimental data for this compound is currently lacking, analysis of its structural analogs provides a valuable framework for predicting its potential as a serotonin receptor agonist. The presence of the 5-methoxyindole core suggests a likelihood of interaction with multiple 5-HT receptors, with a potential for enhanced affinity at the 5-HT1A subtype. The data and protocols presented in this guide serve as a resource for researchers interested in the further characterization of this and other novel indol-2-amine derivatives as potential modulators of the serotonergic system. Future in vitro binding and functional assays are essential to definitively elucidate the pharmacological profile of this compound and its therapeutic potential.
References
A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Methoxy-1H-indol-2-amine and its carboxylic acid analog, 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA). This analysis is based on available experimental data to facilitate informed decisions in research and development.
The structural difference between an amine and a carboxylic acid group at the 2-position of the 5-methoxyindole scaffold significantly influences the biological properties of these two compounds. While both molecules share a common indole core, their distinct functionalities lead to different pharmacological profiles. 5-Methoxy-1H-indole-2-carboxylic acid has been primarily investigated for its neuroprotective and metabolic activities, whereas data on the biological effects of this compound remains limited in the public domain.
Quantitative Biological Activity Data
| Compound | Biological Activity | Assay Type | Result |
| 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) | Dihydrolipoamide Dehydrogenase (DLDH) Inhibition | Enzymatic Assay | IC50: 700 nM[1] |
| 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) | Neuroprotection (in vivo) | Ischemic Stroke Model (Rat) | Significant reduction in brain infarction volume at 100 mg/kg body weight[2][3] |
Note: The IC50 value for DLDH inhibition is from a patent and may require further validation from peer-reviewed literature.
Data on the specific biological activities and quantitative measures such as IC50 or EC50 values for this compound are not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
The inhibitory activity of 5-Methoxy-1H-indole-2-carboxylic acid against DLDH can be determined using a spectrophotometric assay. The assay measures the reduction of NAD+ to NADH, which is catalyzed by DLDH with dihydrolipoamide as a substrate.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0-8.0), NAD+, and the test compound (MI2CA) at various concentrations.
-
Initiate the reaction by adding a purified preparation of DLDH enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Neuroprotection Assay (Ischemic Stroke Model)
The neuroprotective effect of 5-Methoxy-1H-indole-2-carboxylic acid can be evaluated in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.[2][3]
Protocol:
-
Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes) using the intraluminal filament technique.
-
Administer 5-Methoxy-1H-indole-2-carboxylic acid (e.g., 100 mg/kg body weight, intraperitoneally) or a vehicle control at the onset of reperfusion.[2][3]
-
After a set period of reperfusion (e.g., 24 hours), euthanize the animals and section the brains.
-
Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
-
A significant reduction in the infarct volume in the treated group compared to the control group indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA)
The primary mechanism of action identified for MI2CA is the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[4][5][6] DLDH is a crucial component of several key metabolic pathways, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. By inhibiting DLDH, MI2CA can modulate cellular metabolism and redox status. This inhibition is believed to be a key contributor to its neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates antioxidant defenses.[4]
Caption: Proposed signaling pathway for the neuroprotective effect of 5-Methoxy-1H-indole-2-carboxylic acid.
This compound
Due to the scarcity of available data, the specific signaling pathways and mechanisms of action for this compound have not been elucidated. However, based on its structural similarity to serotonin (5-hydroxytryptamine), it is plausible that this compound may interact with serotonin receptors or monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamines. Further research is required to investigate these potential biological targets.
Caption: A hypothetical experimental workflow to investigate the biological activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 6. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 5-methoxyindole derivatives reveals a fascinating landscape of therapeutic potential, spanning from potent anticancer agents to modulators of the central nervous system. The strategic placement of a methoxy group at the 5-position of the indole ring profoundly influences the biological activity of these compounds, dictating their interactions with a range of molecular targets. This guide provides a comparative analysis of the performance of various 5-methoxyindole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Unlocking Anticancer Potential: A Quantitative Comparison
A significant body of research has focused on the antiproliferative and anticancer activities of 5-methoxyindole derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several key compounds against various cancer cell lines, highlighting the impact of structural modifications on their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin. |
| HT-29 (Colon) | 1.69 | 8.11 | ||||
| A-549 (Lung) | 1.69 | 8.11 | ||||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin. |
| HT-29 (Colon) | 1.91 | 8.11 | ||||
| A-549 (Lung) | 1.91 | 8.11 | ||||
| 5f | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | - | Erlotinib | - | 5-chloro substitution, 3-(2-methoxyvinyl) group, N-(4-(2-methylpyrrolidin-1-yl)phenethyl)carboxamide side chain. |
| 5g | 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | - | Erlotinib | - | 5-chloro substitution, 3-(2-methoxyvinyl) group, N-(4-morpholinophenethyl)carboxamide side chain. |
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5. |
| Caco-2 (Colorectal) | 0.51 | >100 |
Table 1: Comparative in vitro antiproliferative activity of selected 5-methoxyindole derivatives.[1][2][3][4]
The data clearly indicates that 5-methoxyindole-isatin hybrids 5o and 5w exhibit potent, broad-spectrum antiproliferative activity, being significantly more potent than the standard drug Sunitinib[1][2]. The nature of the substituent on the isatin nitrogen (benzyl in 5o and phenyl in 5w ) appears to be a critical determinant of this high activity. In the case of the 5-chloro-indole-2-carboxamides, while specific IC50 values against Panc-1 were not provided in the initial data, their potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) suggests significant anticancer potential. The indolo[2,3-b]quinoline derivative MMNC demonstrates remarkable potency and selectivity against colorectal cancer cell lines, far exceeding the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil[3][4].
Modulating the Serotonergic System
The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous ligand serotonin. Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes.
| Compound Class | 5-HT Receptor Subtype | Binding Affinity (Ki) / Potency (EC50/pKi) | Key Structural Features Influencing Activity |
| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity (pKi 8.4-9.4 for 8-OH-DPAT, a related compound) | The ethylamine side chain at the 3-position is crucial for receptor interaction. |
| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency. | |
| 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy. |
Table 2: Structure-Activity Relationship of 5-Methoxyindole Derivatives at Serotonin Receptors.
The presence of the 5-methoxy group is a recurring motif in many potent serotonin receptor ligands. The nature and size of the substituents on the ethylamine side chain play a crucial role in determining the affinity and functional activity at various 5-HT receptor subtypes.
Mechanisms of Action: A Visual Guide
The therapeutic effects of 5-methoxyindole derivatives are underpinned by their ability to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action for their anticancer effects.
Figure 1: Anticancer Mechanisms of 5-Methoxyindole Derivatives.
The 5-methoxyindole-isatin hybrid 5o exerts its antiproliferative effect by inducing cell cycle arrest, specifically by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases[1][2]. In contrast, the indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation[3][4].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 5-methoxyindole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for the desired time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The 5-methoxyindole scaffold serves as a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects against cancer cells and specific neurotransmitter receptors. The presented data and experimental protocols provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and development of the next generation of 5-methoxyindole-based therapeutics.
References
- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing antifungal activity of 5-methoxyindoles to known antifungals"
In the ever-evolving landscape of antifungal drug discovery, indole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the antifungal activity of 5-methoxyindoles against known antifungal agents, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of current findings, experimental methodologies, and mechanistic insights.
Executive Summary
5-Methoxyindole, a derivative of the indole heterocyclic scaffold, has demonstrated notable antifungal properties. While research is ongoing, existing studies indicate its efficacy against certain fungal pathogens, primarily through the induction of oxidative stress. This guide will compare the available data on the antifungal activity of 5-methoxyindole with that of established antifungal drugs such as fluconazole, amphotericin B, and caspofungin. The focus will be on key pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5-methoxyindole and a selection of commonly used antifungal drugs against various fungal species. It is important to note that direct comparative studies for 5-methoxyindole against a wide range of fungi are limited. The data for 5-methoxyindole against Fusarium graminearum is presented alongside data for known antifungals against other key pathogens to provide a broader context of antifungal efficacy.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| 5-Methoxyindole | Fusarium graminearum | Not explicitly defined in MIC values, but showed strong inhibition of growth, conidia formation, and germination. | [1] |
| Fluconazole | Candida albicans | 0.25 - 16 | [2] |
| Cryptococcus neoformans | ≤8 (susceptible) | [3] | |
| Amphotericin B | Aspergillus fumigatus | 0.12 - 2 | [4] |
| Candida albicans | 0.016 (lowest MIC) | [2] | |
| Caspofungin | Candida albicans | 0.031 - 1 | [2] |
| Voriconazole | Aspergillus fumigatus | MIC50: 0.25 - 1 | [5] |
Note: The absence of direct, side-by-side MIC data for 5-methoxyindole against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans in the current literature necessitates a cautious interpretation of its comparative efficacy. The strong inhibitory effects observed against Fusarium graminearum suggest a potent antifungal potential that warrants further investigation against a broader spectrum of fungal pathogens.[1]
Mechanism of Action: Induction of Oxidative Stress
The primary antifungal mechanism of 5-methoxyindole, as demonstrated in studies on Fusarium graminearum, involves the induction of reactive oxygen species (ROS) accumulation within the fungal cells.[1] This surge in ROS leads to significant cellular damage, including malformation of hyphae and conidia, and ultimately triggers programmed cell death or apoptosis.[1] Furthermore, genes involved in scavenging ROS in the fungus were observed to be significantly downregulated in response to 5-methoxyindole, exacerbating the oxidative stress.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the antifungal action of 5-methoxyindole.
Caption: Proposed mechanism of 5-methoxyindole inducing fungal cell death via ROS accumulation.
Experimental Protocols
The determination of antifungal activity, typically measured as the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antifungal agents. The following is a standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which can be adapted for testing 5-methoxyindoles.
Broth Microdilution Assay for MIC Determination
1. Preparation of Antifungal Stock Solution:
-
Dissolve 5-methoxyindole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, conidial suspensions are similarly prepared and quantified using a hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Assay Procedure:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, depending on their growth rate.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a prominent decrease in turbidity (≥50% inhibition), while for polyenes and echinocandins, it is typically the lowest concentration with no visible growth.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the antifungal activity of a test compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Conclusion
5-Methoxyindoles represent a promising avenue for the development of new antifungal therapies. The available evidence points towards a mechanism of action centered on the induction of lethal oxidative stress in fungal cells. However, to fully assess their potential and position them relative to existing antifungals, further research is critically needed. Specifically, comprehensive studies generating direct comparative MIC data against a broad panel of clinically relevant fungal pathogens are required. Such data will be instrumental in guiding future drug development efforts and exploring the potential of 5-methoxyindoles as standalone or combination therapies in the fight against fungal infections.
References
- 1. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 5-Methoxyindole Compounds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the indole nucleus, and specifically its 5-methoxy substituted derivatives, has emerged as a promising scaffold in the design of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of various 5-methoxyindole compounds against a panel of cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of 5-Methoxyindole Derivatives
The antiproliferative activity of 5-methoxyindole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through in vitro cytotoxicity assays. The following table summarizes the IC50 values for a selection of 5-methoxyindole-isatin hybrids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 5o | A549 (Lung Carcinoma) | 1.69 | Sunitinib | A549 (Lung Carcinoma) | 8.11 |
| HCT-116 (Colon Carcinoma) | 1.69 | HCT-116 (Colon Carcinoma) | 8.11 | ||
| MCF-7 (Breast Adenocarcinoma) | 1.69 | MCF-7 (Breast Adenocarcinoma) | 8.11 | ||
| NCI-H69AR (Resistant Lung Cancer) | 10.4 | ||||
| 5w | A549 (Lung Carcinoma) | 1.91 | Sunitinib | A549 (Lung Carcinoma) | 8.11 |
| HCT-116 (Colon Carcinoma) | 1.91 | HCT-116 (Colon Carcinoma) | 8.11 | ||
| MCF-7 (Breast Adenocarcinoma) | 1.91 | MCF-7 (Breast Adenocarcinoma) | 8.11 |
Mechanism of Action: Targeting the Cell Cycle
Further investigation into the mechanism of action of these compounds has revealed their ability to interfere with the cell cycle, a fundamental process in cancer cell proliferation. Specifically, compound 5o has been shown to induce a G1 phase arrest in the cell cycle, thereby halting cell division at an early stage.[1][2][3] This effect is attributed to the compound's ability to decrease the phosphorylation of the Retinoblastoma (Rb) protein.[1][2][3]
The Rb protein is a key regulator of the cell cycle, acting as a tumor suppressor. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. When Rb is phosphorylated by cyclin-dependent kinases (CDKs), it releases E2F, allowing the cell cycle to progress. By inhibiting Rb phosphorylation, compound 5o effectively maintains the Rb-E2F complex, leading to G1 arrest and the inhibition of cancer cell proliferation.
Below is a diagram illustrating the Rb-E2F signaling pathway and the point of intervention by 5-methoxyindole compounds.
Caption: The Rb-E2F signaling pathway and inhibition by 5-methoxyindole compounds.
Experimental Protocols
The cytotoxicity of the 5-methoxyindole compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells (e.g., A549, HCT-116, MCF-7) are harvested during their logarithmic growth phase.
-
A cell suspension is prepared, and the cell density is adjusted.
-
100 µL of the cell suspension is seeded into each well of a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well).
-
The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the 5-methoxyindole compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[4]
-
The plate is then incubated for an additional 3-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5][6]
-
The plate is gently shaken on an orbital shaker for approximately 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]
-
The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This guide provides a snapshot of the cytotoxic potential of 5-methoxyindole compounds. The promising IC50 values and the identified mechanism of action targeting the cell cycle underscore the importance of this class of compounds as a foundation for the development of novel anticancer therapeutics. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their efficacy and safety profiles.
References
- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 細胞計數與健康分析 [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Mechanism of Action of 5-Methoxy-1H-indol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the hypothesized mechanism of action of 5-Methoxy-1H-indol-2-amine as a serotonin receptor agonist and a potential substrate for monoamine oxidase (MAO). Due to the lack of direct experimental data for this compound, this document outlines a proposed mechanism based on its structural similarity to known serotonergic compounds. We present comparative data for the endogenous ligand serotonin and its close structural analog, 5-methoxytryptamine (5-MT), to serve as a benchmark for future experimental validation. Detailed experimental protocols are provided to facilitate the investigation of this compound's pharmacological profile.
Proposed Mechanism of Action
Based on its core indole structure with a methoxy group at the 5-position and an amine group at the 2-position, it is hypothesized that this compound functions as a serotonin (5-HT) receptor agonist. The indole scaffold is a common feature of many serotonergic ligands. The methoxy and amine substitutions are likely to influence its binding affinity and selectivity for various 5-HT receptor subtypes.
Furthermore, similar to the endogenous neurotransmitter serotonin, this compound may be a substrate for monoamine oxidase (MAO), particularly the MAO-A isoform, which is responsible for the degradation of serotonin in the brain.[1][2] Validation of these two key aspects—serotonin receptor agonism and MAO metabolism—is crucial to understanding the pharmacological activity of this compound.
Comparative Analysis of Receptor Binding Affinities
To provide a context for the experimental validation of this compound, the following table summarizes the binding affinities (Ki values) of serotonin and 5-methoxytryptamine for various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Serotonin (5-HT) Ki (nM) | 5-Methoxytryptamine (5-MT) Ki (nM) | This compound Ki (nM) |
| 5-HT1A | 2.0[3] | Potent Agonist | Data Not Available |
| 5-HT1B | 5.4[1] | Data Not Available | Data Not Available |
| 5-HT1D | Data Not Available | Data Not Available | Data Not Available |
| 5-HT2A | Data Not Available | Potent Agonist (EC50 = 0.503 nM)[4] | Data Not Available |
| 5-HT2B | Data Not Available | High Selectivity | Data Not Available |
| 5-HT2C | Data Not Available | Data Not Available | Data Not Available |
| 5-HT3 | Data Not Available | Data Not Available | Data Not Available |
| 5-HT4 | Data Not Available | Agonist | Data Not Available |
| 5-HT6 | Data Not Available | Agonist | Data Not Available |
| 5-HT7 | Data Not Available | Agonist | Data Not Available |
Comparative Analysis of Monoamine Oxidase A (MAO-A) Substrate Activity
The following table compares the substrate activity of serotonin with the hypothesized activity of this compound for the enzyme monoamine oxidase A (MAO-A). The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Compound | MAO-A Km (µM) |
| Serotonin (5-HT) | ~100-200 |
| This compound | Data Not Available |
Experimental Protocols
To validate the proposed mechanism of action for this compound, the following detailed experimental protocols are provided.
Radioligand Binding Assay for Serotonin Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Objective: To quantify the binding of this compound to specific 5-HT receptor subtypes expressed in cell membranes.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the 5-HT receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
This compound.
-
Serotonin (for comparison).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand for the receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound (serotonin) in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Activity Assay
This protocol is to determine if this compound is a substrate for monoamine oxidase A (MAO-A) and to determine its kinetic parameters (Km and Vmax).
Objective: To measure the rate of metabolism of this compound by MAO-A.
Materials:
-
Recombinant human MAO-A enzyme.
-
This compound.
-
Serotonin (as a positive control substrate).
-
Kynuramine (as a general MAO substrate for initial screening, if desired).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Detection reagent (e.g., Amplex® Red, horseradish peroxidase, and a suitable solvent).
-
96-well microplates (black plates for fluorescence assays).
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and the reference substrate (serotonin) in the assay buffer.
-
In a 96-well plate, add the MAO-A enzyme and the assay buffer.
-
Initiate the reaction by adding varying concentrations of the test compound or reference substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a specific inhibitor or by heat inactivation).
-
Add the detection reagent mixture (e.g., Amplex® Red/HRP) to each well. This reagent reacts with the hydrogen peroxide produced during the MAO-catalyzed oxidation of the substrate to generate a fluorescent product.
-
Incubate the plate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Generate a standard curve using known concentrations of hydrogen peroxide to convert fluorescence units to the amount of product formed.
-
Plot the reaction velocity (rate of product formation) against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway initiated by the binding of this compound to a G-protein coupled serotonin receptor (e.g., 5-HT1A or 5-HT2A).
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Cross-Reactivity of 5-Methoxy-1H-indol-2-amine with Other Receptors
A comprehensive search of publicly available scientific literature and bioassay databases has revealed a significant lack of data on the cross-reactivity and receptor binding profile of the specific compound 5-Methoxy-1H-indol-2-amine. This absence of experimental data prevents the creation of a detailed comparison guide as requested, which would objectively compare its performance with other alternatives.
Our extensive search included scientific databases such as PubMed, as well as chemical and bioactivity repositories like PubChem and ChEMBL. These searches did not yield any published studies that have screened this compound against a panel of receptors to determine its binding affinities (e.g., Ki or IC50 values). Consequently, the core requirement of presenting quantitative data in structured tables for comparative analysis cannot be fulfilled at this time.
While the searches identified studies on structurally related indole derivatives, such as 5-methoxytryptamine and 5-methoxy-1H-indole-2-carboxylic acid, the receptor binding profiles of these compounds cannot be reliably extrapolated to this compound. Minor structural modifications can lead to significant changes in receptor affinity and selectivity.
Therefore, without primary experimental data, the generation of the following components of the requested guide is not possible:
-
Data Presentation: No quantitative data is available to summarize in comparative tables.
-
Experimental Protocols: Without original studies, there are no specific experimental methodologies to detail.
-
Signaling Pathway and Workflow Diagrams: The creation of accurate diagrams is contingent on understanding the receptor interactions and the experimental procedures used to study them.
We can, however, offer two alternative approaches:
-
Generate a Comparison Guide for a Related Compound: We can produce a detailed comparison guide for a structurally similar compound, such as 5-methoxytryptamine, for which there is publicly available receptor binding data. This would follow the requested format, including data tables, experimental protocols, and visualizations.
-
Utilize Provided Data: If you have access to proprietary or in-house experimental data for this compound, we can proceed with generating the requested comprehensive comparison guide based on the information you provide.
We await your guidance on how you would like to proceed.
A Comparative Spectroscopic Analysis of 5-Methoxyindole Derivative Polymorphs
A detailed examination of the solid-state forms of 5-methoxy-1H-indole-2-carboxylic acid, a derivative of 5-methoxyindole, has revealed the existence of at least two distinct polymorphic forms. This guide provides a comparative analysis of the spectroscopic and crystallographic data available for these polymorphs, offering valuable insights for researchers, scientists, and drug development professionals working with indole derivatives.
While polymorphism in the parent compound, 5-methoxyindole, is not extensively documented in the reviewed literature, the study of its derivatives provides a crucial framework for understanding how subtle changes in molecular packing can significantly impact the physicochemical properties of these compounds. The two identified polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), hereafter referred to as Polymorph 1 and Polymorph 2, have been characterized primarily using single-crystal X-ray diffraction and infrared (IR) spectroscopy.[1][2][3]
Comparative Data of MI2CA Polymorphs
The primary differences between Polymorph 1 and Polymorph 2 of MI2CA arise from distinct intermolecular hydrogen bonding patterns, which in turn affect their crystal structures and vibrational spectra.[1]
Crystallographic Data Summary
The crystallographic data highlights the fundamental structural divergence between the two polymorphs.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Key Hydrogen Bonding | Ribbons of two independent molecular chains connected by O–H⋯O and N–H⋯O hydrogen bonds. No cyclic O−H⋯O dimers are present.[1] | Formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules.[1][2][3] |
Infrared (FT-IR) Spectroscopy Data Summary
The differences in hydrogen bonding are clearly reflected in the FT-IR spectra of the two polymorphs, providing a valuable tool for their differentiation.
| Spectral Region/Feature | Polymorph 1 | Polymorph 2 | Significance of Difference |
| N–H Stretching | Sharp band at 3336 cm⁻¹[1] | Sharp band at 3342 cm⁻¹[1] | The slight shift reflects the different hydrogen bond acceptor for the N-H group (carboxylic oxygen in Polymorph 1 vs. methoxy oxygen in Polymorph 2).[1] |
| O–H Stretching | Broad band from ~3200 to 2000 cm⁻¹[1] | A more intense and broad band in the same region[1] | The greater intensity in Polymorph 2 is attributed to the presence of strong cyclic O–H⋯O hydrogen bonds.[1] |
| Fingerprint Region | Weaker band at 825 cm⁻¹. Absence of strong bands at 1542, 1227, and 1220 cm⁻¹.[1] | Strong band at 825 cm⁻¹. Very strong bands at 1542, 1227, and 1220 cm⁻¹.[1] | These distinct differences in the fingerprint region provide a clear method for distinguishing between the two polymorphic forms.[1] |
Experimental Protocols
The characterization of the MI2CA polymorphs involved the following key experimental methodologies:
Single-Crystal X-ray Diffraction
Single crystals of the MI2CA polymorphs were analyzed using a diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.[1]
Infrared (IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer for samples prepared as KBr pellets. The spectra were typically collected over a range of 4000–400 cm⁻¹ with a resolution of 2 cm⁻¹.
Experimental and Analytical Workflow
The logical flow for the discovery, characterization, and comparative analysis of polymorphs is crucial for systematic investigation.
References
Safety Operating Guide
Proper Disposal of 5-Methoxy-1H-indol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Methoxy-1H-indol-2-amine, a solid chemical compound. Adherence to these procedures will minimize risks and ensure compliance with general laboratory safety standards.
Hazard and Safety Information
| Hazard Statement | Precautionary Measures |
| Potential for skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. |
| Potential for respiratory tract irritation. | Avoid breathing dust. Ensure adequate ventilation. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. The following protocol outlines the necessary steps for its safe collection, storage, and disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous solid chemical waste.
-
Solid waste includes the pure chemical, as well as contaminated materials such as gloves, absorbent paper, and weighing boats.[2]
-
It is crucial to segregate solid waste from liquid waste.[3][4] Do not mix this waste with other incompatible materials. Always check the safety data sheet of a substance for detailed information on incompatibilities.[3]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
The original container of the chemical is often the best option for waste storage, provided it is in good condition.[2][7]
-
Ensure the container is made of a material compatible with the chemical.
-
Keep the container tightly closed except when adding waste.[6][7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2][6]
-
The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").[3]
-
Include the contact details of the person responsible for the waste generation.[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[2]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
If temporarily stored in a fume hood, it should be moved to the designated storage area as soon as possible.[2]
-
Ensure secondary containment is in place to prevent spills from reaching drains.[5]
5. Disposal Request and Pickup:
-
Once the waste container is ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a waste collection request to your Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
6. Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[7]
-
If the container held an acutely hazardous waste, it would require triple rinsing.[5][7] The rinsate must be collected and handled as hazardous waste.[7] After proper cleaning, any labels should be removed or defaced before the container is disposed of in the appropriate glass or plastic bin.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations.[8][9][10][11][12]
References
- 1. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 11. deq.virginia.gov [deq.virginia.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 5-Methoxy-1H-indol-2-amine
This document provides crucial safety and logistical information for the handling and disposal of 5-Methoxy-1H-indol-2-amine, designed for researchers, scientists, and drug development professionals. The following procedures are intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure to this compound, which should be handled as a potentially hazardous substance. Amines, in particular, can be readily absorbed through the skin. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | To prevent dermal absorption. Aromatic amines can permeate some glove materials. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when splashing is a risk. | To protect against splashes and aerosols that can cause serious eye irritation. |
| Body Protection | A lab coat that is fully buttoned. For larger quantities, a chemically resistant apron or suit is recommended. | To protect the skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid powder or creating solutions. All handling of the solid should be done in a certified chemical fume hood. | To prevent inhalation of dust particles or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for safety. The following protocol outlines the key steps from preparation to disposal.
1. Preparation and Risk Assessment:
-
Conduct a thorough risk assessment before beginning any experiment.
-
Ensure that a calibrated analytical balance and all necessary glassware are clean and readily available inside a certified chemical fume hood.
-
Prepare all necessary solvents and reagents.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
2. Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Don all required PPE.
-
Tare a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
To prepare a solution, add the weighed compound to a suitable vessel containing the solvent. Cap and mix gently until dissolved.
3. Experimental Use:
-
Conduct all manipulations of the compound and its solutions within the chemical fume hood.
-
Keep all containers tightly sealed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
4. Decontamination and Spill Cleanup:
-
For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
